Desmethyl-VS-5584
Beschreibung
Eigenschaften
IUPAC Name |
5-(2-morpholin-4-yl-9-propan-2-ylpurin-6-yl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N8O/c1-10(2)24-9-20-13-12(11-7-18-15(17)19-8-11)21-16(22-14(13)24)23-3-5-25-6-4-23/h7-10H,3-6H2,1-2H3,(H2,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDDJJKHNGAOCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C(N=C(N=C21)N3CCOCC3)C4=CN=C(N=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Desmethyl-VS-5584: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Desmethyl-VS-5584, a potent and selective dual inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways. This document details the chemical structure, proposes a viable synthetic route, presents key quantitative bioactivity data, and outlines detailed experimental protocols for assessing its biological effects. Additionally, a visual representation of the targeted signaling pathway is provided to facilitate a deeper understanding of its mechanism of action.
Chemical Structure and Properties
This compound is a close structural analog of VS-5584, lacking the methyl group at the 8-position of the purine ring. Its systematic IUPAC name is 5-[9-(1-Methylethyl)-2-(4-morpholinyl)-9H-purin-6-yl]-2-pyrimidinamine .
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₀N₈O | [1] |
| Molecular Weight | 340.39 g/mol | [1] |
| CAS Number | 1246535-95-4 | [1] |
| SMILES | Nc1ncc(c2c3ncn(C(C)C)c3nc(N3CCOCC3)n2)cn1 | [1] |
| Appearance | White to off-white solid | Commercially available |
| Solubility | Soluble in DMSO | [2] |
Proposed Synthesis
The synthesis likely commences from a suitable purine precursor, such as 2,6-dichloro-9-isopropylpurine. This intermediate can be synthesized from 2,6-dichloropurine and isopropyl alcohol[2]. The subsequent steps would involve sequential nucleophilic aromatic substitution and a cross-coupling reaction.
Proposed Synthetic Scheme:
Caption: Proposed synthesis of this compound.
Step 1: Synthesis of 2,6-Dichloro-9-isopropylpurine 2,6-Dichloropurine is alkylated with isopropyl alcohol, likely under Mitsunobu conditions or another suitable N-alkylation method, to yield 2,6-dichloro-9-isopropylpurine[2].
Step 2: Synthesis of 2-Chloro-9-isopropyl-6-morpholinopurine The more reactive chlorine atom at the C6 position of the purine ring is displaced by morpholine through a nucleophilic aromatic substitution reaction.
Step 3: Suzuki-Miyaura Cross-Coupling The final step involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between the 2-chloro-9-isopropyl-6-morpholinopurine intermediate and 2-aminopyrimidine-5-boronic acid or a suitable boronate ester. This reaction selectively forms the C-C bond between the purine and pyrimidine rings to afford this compound[3][4].
Quantitative Bioactivity Data
As a close analog of VS-5584, this compound is expected to exhibit a similar inhibitory profile against PI3K isoforms and mTOR. The following table summarizes the known inhibitory concentrations (IC₅₀) of VS-5584.
Table 2: In Vitro Inhibitory Activity of VS-5584
| Target | IC₅₀ (nM) | Reference |
| PI3Kα | 16 | [5][6][7] |
| PI3Kβ | 68 | [5][6][7] |
| PI3Kγ | 25 | [5][6][7] |
| PI3Kδ | 42 | [5][6][7] |
| mTOR | 37 | [5][6][7] |
Table 3: Cellular Activity of VS-5584
| Cell Line | Assay | IC₅₀ (nM) | Reference |
| PC3 (prostate cancer) | p-Akt (S473) inhibition | 23 | [6] |
| PC3 (prostate cancer) | p-Akt (T308) inhibition | 15 | [6] |
| PC3 (prostate cancer) | p-S6 (S240/244) inhibition | 20 | [6] |
| H929 (multiple myeloma) | Proliferation | 48 | [6] |
Experimental Protocols
Cell Viability and Proliferation (MTT Assay)
This protocol is used to assess the effect of this compound on cancer cell viability and proliferation[8][9].
Materials:
-
Cancer cell line of interest (e.g., PC3, A375)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis of PI3K/mTOR Pathway Inhibition
This protocol is used to determine the effect of this compound on the phosphorylation status of key downstream effectors of the PI3K/mTOR pathway, such as Akt and S6 ribosomal protein[10][11].
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-S6 (Ser240/244), anti-S6, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 3 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate.
-
Image the blot and perform densitometry analysis to quantify protein phosphorylation levels relative to total protein and a loading control (e.g., GAPDH).
Caption: General workflow for Western blot analysis.
PI3K/Akt/mTOR Signaling Pathway
This compound targets the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common event in many types of cancer.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound.
Conclusion
This compound is a potent dual PI3K/mTOR inhibitor with significant potential for cancer therapy. This guide provides essential information on its chemical properties, a proposed synthetic route, and its biological activity. The detailed experimental protocols and the signaling pathway diagram offer valuable resources for researchers investigating this compound and its therapeutic applications. Further studies are warranted to fully elucidate its preclinical and clinical efficacy.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. 2,6-dichloro-9-(1-methylethyl)-9H-purine synthesis - chemicalbook [chemicalbook.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. VS-5584, a Novel and Highly Selective PI3K/mTOR Kinase Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VS-5584, a novel and highly selective PI3K/mTOR kinase inhibitor for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. ccrod.cancer.gov [ccrod.cancer.gov]
The Dual PI3K/mTOR Inhibitor Desmethyl-VS-5584: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethyl-VS-5584, an analog of VS-5584, is a potent and selective small molecule inhibitor targeting two key nodes in oncogenic signaling: phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2][3] Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in a wide range of human cancers, driving tumor growth, proliferation, survival, and resistance to therapy.[1][4][5] By simultaneously blocking both PI3K and mTOR, this compound offers a promising therapeutic strategy to overcome the limitations of single-agent inhibitors, such as feedback activation loops.[6][7] This technical guide provides an in-depth overview of the mechanism of action of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the targeted signaling pathways.
Core Mechanism of Action: Dual Inhibition of PI3K and mTOR
This compound functions as an ATP-competitive inhibitor of both PI3K and mTOR kinases.[4] Its primary mechanism involves the direct inhibition of all four class I PI3K isoforms (PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ) and both mTOR complexes, mTORC1 and mTORC2.[1][4][5][8] This dual inhibition leads to a comprehensive blockade of the downstream signaling cascade, ultimately resulting in reduced cancer cell proliferation, survival, and preferential targeting of cancer stem cells (CSCs).[8][9]
PI3K Inhibition
Upon growth factor receptor activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. By inhibiting all class I PI3K isoforms, this compound prevents the production of PIP3, thereby blocking the activation of Akt (as evidenced by reduced phosphorylation at Thr308) and its subsequent signaling.[4][8]
mTOR Inhibition
mTOR, a serine/threonine kinase, exists in two distinct multiprotein complexes: mTORC1 and mTORC2.
-
mTORC1 , when activated, promotes protein synthesis, cell growth, and proliferation by phosphorylating downstream targets such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).
-
mTORC2 is a key regulator of Akt, directly phosphorylating it at Ser473, which is required for its full activation.
This compound inhibits both mTORC1 and mTORC2.[8] This leads to the dephosphorylation of mTORC1 substrates like the ribosomal protein S6 (a downstream target of S6K) and prevents the mTORC2-mediated activation of Akt.[4][8][10] The simultaneous inhibition of both complexes is crucial for a more complete shutdown of the pathway, as mTORC1 inhibition alone can lead to a feedback activation of PI3K signaling.[6][7]
Signaling Pathway Overview
The following diagram illustrates the central role of this compound in inhibiting the PI3K/Akt/mTOR signaling pathway.
Caption: this compound mechanism of action.
Quantitative Data
The potency of this compound has been characterized through various in vitro and in vivo studies.
Table 1: In Vitro Kinase Inhibitory Activity of VS-5584
| Target | IC50 (nmol/L) |
| mTOR | 37 |
| PI3Kα | 16 |
| PI3Kβ | 68 |
| PI3Kγ | 25 |
| PI3Kδ | 42 |
| Data sourced from studies on VS-5584, a close analog of this compound.[4][5] |
Table 2: Anti-proliferative Activity of VS-5584 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nmol/L) |
| H929 | Multiple Myeloma | 48 |
| A375 | Melanoma | Potent inhibition noted |
| A-2058 | Melanoma | Potent inhibition noted |
| SK-MEL-3 | Melanoma | Potent inhibition noted |
| VS-5584 demonstrates broad anti-proliferative activity across a spectrum of cancer cell lines.[4][7] |
Table 3: In Vivo Efficacy of VS-5584 in Xenograft Models
| Xenograft Model | Treatment | Dose | Tumor Growth Inhibition (TGI) |
| PC3 (Prostate) | VS-5584 | 11 mg/kg | 79% |
| PC3 (Prostate) | VS-5584 | 25 mg/kg | 113% |
| COLO-205 (Colorectal) | VS-5584 | 11 mg/kg | 45% |
| COLO-205 (Colorectal) | VS-5584 | 25 mg/kg | 85% |
| COLO-205 (Colorectal) | VS-5584 | 35 mg/kg | 86% |
| VS-5584 shows significant, dose-dependent tumor growth inhibition in various xenograft models.[4] |
Key Experimental Protocols
The following are summaries of key experimental methodologies used to elucidate the mechanism of action of this compound.
Western Blot Analysis for Pathway Modulation
-
Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
-
Methodology:
-
Cancer cells are seeded and allowed to adhere overnight.
-
Cells are treated with varying concentrations of this compound for a specified duration (e.g., 3 hours).[11]
-
Post-treatment, cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and then incubated with primary antibodies against total and phosphorylated forms of Akt (Ser473 and Thr308), S6 (Ser240/244), and other relevant pathway components.[4][8]
-
After washing, membranes are incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Cell Viability and Proliferation Assays
-
Objective: To assess the anti-proliferative effects of this compound on cancer cells.
-
Methodology (MTT Assay):
-
Cells are seeded in 96-well plates and treated with a range of this compound concentrations.[7]
-
After a set incubation period (e.g., 72 hours), MTT reagent is added to each well and incubated to allow for the formation of formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control (vehicle-treated) cells.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Human cancer cells (e.g., PC3, A375) are subcutaneously injected into immunocompromised mice.[4][6][8]
-
Once tumors reach a palpable size (e.g., 200 mm³), mice are randomized into treatment and control groups.[8]
-
This compound is administered orally at specified doses and schedules (e.g., once daily).[4][8]
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting to confirm pathway inhibition in vivo).[4]
-
Experimental Workflow Diagram
The following diagram outlines a typical workflow for evaluating the preclinical efficacy of this compound.
Caption: Preclinical evaluation workflow for this compound.
Preferential Targeting of Cancer Stem Cells
A significant aspect of this compound's mechanism of action is its preferential targeting of cancer stem cells (CSCs).[8][9] CSCs are a subpopulation of tumor cells implicated in therapeutic resistance, metastasis, and disease recurrence.[8][9] Studies have shown that VS-5584 is significantly more potent in inhibiting the proliferation and survival of CSCs compared to the bulk tumor cell population.[8][9] This effect is attributed to the requirement of multiple components of the PI3K/mTOR pathway for CSC maintenance. Mechanistic studies have revealed that the coordinated inhibition of PI3Kα, PI3Kβ, and mTOR is necessary to effectively target CSCs, an effect that is not achieved by inhibiting individual components of the pathway.[8][9]
Conclusion
This compound is a potent dual inhibitor of the PI3K and mTOR signaling pathways, demonstrating broad anti-proliferative activity across a range of cancer cell types. Its ability to simultaneously block all class I PI3K isoforms and both mTORC1 and mTORC2 complexes results in a comprehensive shutdown of this critical oncogenic pathway. Furthermore, its preferential targeting of cancer stem cells suggests a potential to overcome therapeutic resistance and prevent disease relapse. The data presented in this guide underscore the strong scientific rationale for the continued investigation of this compound as a promising therapeutic agent in oncology.
References
- 1. Facebook [cancer.gov]
- 2. Verastem, Inc. Release: Scientific Data on PI3K/mTOR Inhibitor VS-5584 Published in Molecular Cancer Therapeutics - BioSpace [biospace.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. VS-5584, a Novel and Highly Selective PI3K/mTOR Kinase Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VS-5584, a novel and highly selective PI3K/mTOR kinase inhibitor for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. VS-5584, a Novel PI3K-mTOR Dual Inhibitor, Inhibits Melanoma Cell Growth In Vitro and In Vivo | PLOS One [journals.plos.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. PI3K/mTOR dual inhibitor VS-5584 preferentially targets cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PI3K/mTOR dual-inhibition with VS-5584 enhances anti-leukemic efficacy of ponatinib in blasts and Ph-negative LSCs of chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Technical Guide to VS-5584 and its Desmethyl Analog: A Structural and Mechanistic Comparison
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the dual PI3K/mTOR inhibitor VS-5584 and its analog, Desmethyl-VS-5584. We delve into their chemical structures, mechanisms of action, and available biological data to delineate the key differences between these two molecules. This document is intended to serve as a valuable resource for researchers in oncology and cell signaling, providing detailed information, including experimental protocols and pathway diagrams, to support further investigation.
Introduction: Targeting the PI3K/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention. VS-5584 has emerged as a potent and selective dual inhibitor of both PI3K and mTOR kinases, demonstrating significant anti-tumor activity in preclinical models. This guide will explore the nuances of VS-5584 and its closely related analog, this compound.
Chemical and Structural Differences
The primary distinction between VS-5584 and this compound lies in a single methyl group at the 8th position of the purine ring.
-
VS-5584: The chemical name is 5-(9-isopropyl-8-methyl-2-morpholin-4-yl-9H-purin-6-yl)-pyrimidin-2-ylamine, with a molecular formula of C₁₇H₂₂N₈O.
-
This compound: The chemical name is 5-[9-(1-Methylethyl)-2-(4-morpholinyl)-9H-purin-6-yl]-2-pyrimidinamine, with a molecular formula of C₁₆H₂₀N₈O.
This seemingly minor structural change—the absence of a methyl group—can have significant implications for the molecule's biological activity, selectivity, and pharmacokinetic properties.
Table 1: Chemical and Structural Properties
| Feature | VS-5584 | This compound |
| IUPAC Name | 5-(9-isopropyl-8-methyl-2-morpholin-4-yl-9H-purin-6-yl)-pyrimidin-2-ylamine | 5-[9-(1-Methylethyl)-2-(4-morpholinyl)-9H-purin-6-yl]-2-pyrimidinamine |
| Molecular Formula | C₁₇H₂₂N₈O | C₁₆H₂₀N₈O |
| Key Structural Difference | Contains a methyl group at the 8-position of the purine ring. | Lacks a methyl group at the 8-position of the purine ring. |
Mechanism of Action and Biological Activity of VS-5584
VS-5584 is an ATP-competitive inhibitor that potently targets both mTOR and all class I PI3K isoforms. This dual inhibition is crucial as it simultaneously blocks key signaling nodes, potentially leading to a more profound and durable anti-cancer effect compared to agents that target either kinase alone.
The PI3K/mTOR Signaling Pathway
The PI3K/mTOR pathway is a complex network that responds to various extracellular and intracellular signals to regulate cellular processes. The following diagram illustrates the key components of this pathway and the points of inhibition by VS-5584.
Quantitative Biological Data for VS-5584
Extensive preclinical research has characterized the potent inhibitory activity of VS-5584. The following table summarizes the key in vitro potency data.
Table 2: In Vitro Inhibitory Activity of VS-5584
| Target | IC₅₀ (nM) |
| PI3Kα | 16 |
| PI3Kβ | 68 |
| PI3Kγ | 25 |
| PI3Kδ | 42 |
| mTOR | 37 |
Data compiled from publicly available research.
Biological Activity of this compound: A Data Gap
Despite its clear structural relationship to VS-5584, there is a notable absence of publicly available scientific literature detailing the biological activity of this compound. Searches of prominent scientific databases and patent literature did not yield any studies that have characterized its inhibitory potency (e.g., IC₅₀ values against PI3K isoforms and mTOR), cellular activity, or pharmacokinetic and pharmacodynamic properties.
It is plausible that this compound is a metabolite of VS-5584 or a synthetic precursor/analog that has not been extensively studied or reported on in a peer-reviewed format. The lack of data precludes a direct quantitative comparison of the biological effects of this compound with those of VS-5584.
Experimental Protocols for Characterization of PI3K/mTOR Inhibitors
For researchers aiming to characterize novel PI3K/mTOR inhibitors or to directly compare compounds like VS-5584 and this compound, the following experimental workflows are recommended.
In Vitro Kinase Assays
Biochemical assays are essential to determine the direct inhibitory activity of a compound against its target kinases.
Cellular Assays for Pathway Inhibition
Western blotting is a standard method to assess the downstream effects of PI3K/mTOR inhibition in cancer cell lines.
Conclusion
VS-5584 is a well-characterized, potent dual inhibitor of the PI3K/mTOR pathway with significant potential in oncology. Its analog, this compound, differs by the absence of a single methyl group on the purine core. While the structural difference is clear, the scientific community awaits the publication of quantitative biological and pharmacological data for this compound to fully understand its profile and potential. The experimental frameworks provided in this guide offer a roadmap for the direct comparison of these and other novel PI3K/mTOR inhibitors. Future research into the comparative activities of VS-5584 and its desmethyl analog could provide valuable insights into the structure-activity relationships of this important class of cancer therapeutics.
Desmethyl-VS-5584: A Technical Overview of Target Binding Affinity and Selectivity
Introduction
Desmethyl-VS-5584 is a small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathways.[1][4] As a dimethyl analog of the potent and selective dual PI3K/mTOR inhibitor VS-5584, it belongs to a class of compounds with significant therapeutic potential in oncology.[1][2][3] The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers.[5][6] Dual inhibition of both PI3K and mTOR is a promising strategy to overcome the feedback activation loops that can limit the efficacy of single-target inhibitors.[7] This technical guide summarizes the target binding affinity and selectivity of the parent compound, VS-5584, providing a strong inferential basis for the expected activity of this compound.
Target Binding Affinity and Selectivity of VS-5584
VS-5584 is a highly potent inhibitor of all Class I PI3K isoforms and mTOR kinase.[5][6] Its inhibitory activity is summarized in the tables below.
Table 1: In Vitro Inhibitory Activity of VS-5584 against PI3K and mTOR
| Target | IC50 (nM) |
| PI3Kα | 16[5][6] |
| PI3Kβ | 68[5][6] |
| PI3Kγ | 25[5][6] |
| PI3Kδ | 42[5][6] |
| mTOR | 37[5][6] |
Table 2: Kinase Selectivity Profile of VS-5584
VS-5584 has been profiled against large kinase panels and has demonstrated high selectivity for the PI3K/mTOR family.
| Kinase Panel | Number of Kinases Tested | Observations |
| Ambit Kinase Panel | >400 | No significant activity on over 400 lipid and protein kinases.[5][6] |
| Radiometric Kinase Assay | 320 | No kinase showed an IC50 < 300 nM except for the PIKK family.[5] |
Outside of the PI3K family and mTOR, only minimal binding to NEK2 and BTK was observed in broad panel screenings.[5]
PI3K/AKT/mTOR Signaling Pathway
The following diagram illustrates the central role of PI3K and mTOR in this critical signaling cascade and the points of inhibition by VS-5584.
Caption: PI3K/AKT/mTOR signaling pathway with points of inhibition by VS-5584.
Experimental Protocols
The binding affinity and selectivity of VS-5584 were likely determined using a combination of in vitro biochemical assays and cell-based assays.
In Vitro Kinase Assays
-
Objective: To determine the direct inhibitory effect of the compound on the kinase activity of purified enzymes.
-
Methodology (Radiometric Assay Example):
-
Recombinant human PI3K isoforms and mTOR kinase are incubated with the test compound (e.g., VS-5584) at varying concentrations.
-
The kinase reaction is initiated by the addition of a lipid substrate (for PI3K) or protein substrate (for mTOR) and [γ-³²P]ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the phosphorylated substrate is separated from the unincorporated [γ-³²P]ATP.
-
The amount of incorporated radioactivity, corresponding to kinase activity, is measured using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Cellular Assays for Target Engagement and Pathway Modulation
-
Objective: To confirm that the compound inhibits the target kinase and its downstream signaling pathway within a cellular context.
-
Methodology (Western Blotting):
-
Cancer cell lines with a constitutively active PI3K/mTOR pathway (e.g., PTEN-null cell lines) are treated with the test compound at various concentrations for a specified duration.[5]
-
Following treatment, cells are lysed to extract total proteins.
-
Protein concentrations are determined to ensure equal loading.
-
Proteins are separated by size using SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for phosphorylated (activated) and total forms of key downstream effectors of PI3K and mTOR, such as Akt (p-Akt Ser473 and p-Akt Thr308) and S6 ribosomal protein (p-S6).[5]
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate, and the band intensities are quantified to determine the extent of pathway inhibition.
-
Experimental Workflow for Kinase Inhibitor Profiling
The following diagram outlines a typical workflow for characterizing the binding affinity and selectivity of a kinase inhibitor like VS-5584.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | 1246535-95-4 | PARP | MOLNOVA [molnova.com]
- 5. VS-5584, a Novel and Highly Selective PI3K/mTOR Kinase Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VS-5584, a novel and highly selective PI3K/mTOR kinase inhibitor for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PI3K/mTOR Inhibitor VS-5584 Alters Expression of WNT Signaling Genes and Induces Apoptosis in Lung Adenocarcinoma Cells: In Vitro and In Silico Insight - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Pharmacokinetic and Pharmacodynamic Properties of the PI3K/mTOR Inhibitor Class Represented by VS-5584, the Parent Compound of Desmethyl-VS-5584
Disclaimer: This technical guide focuses on the pharmacokinetic and pharmacodynamic properties of VS-5584. Desmethyl-VS-5584 is a dimethyl analog of VS-5584 and is also a potent and selective dual inhibitor of mTOR/PI3K.[1] Due to the limited availability of specific data for this compound in the public domain, this document provides a comprehensive overview of its well-characterized parent compound, VS-5584. The information presented herein is intended for researchers, scientists, and drug development professionals.
Introduction
VS-5584 is a novel, low-molecular-weight, orally bioavailable compound that acts as a potent and selective dual inhibitor of both phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[2] Dysregulation of the PI3K/AKT/mTOR signaling pathway is a frequent event in a wide range of human cancers, making it a critical target for therapeutic intervention.[2] VS-5584 demonstrates equivalent potency against mTOR and all class I PI3K isoforms.[2] This balanced inhibition profile offers the potential to overcome resistance mechanisms associated with targeting individual components of the pathway. This guide provides a detailed summary of the preclinical pharmacokinetic and pharmacodynamic properties of VS-5584.
Pharmacokinetic Properties
VS-5584 exhibits favorable pharmacokinetic properties in preclinical models, characterized by rapid oral absorption and dose-linear exposure.[3]
Table 1: Pharmacokinetic Parameters of VS-5584 in Mice
| Parameter | Value | Species | Dosing | Reference |
| Time to Maximum Plasma Concentration (tmax) | 0.9 hours | Mouse | Single oral dose | [3] |
| Elimination Half-life (t1/2) | 10 hours | Mouse | Single oral dose | [3] |
Pharmacodynamic Properties
VS-5584 potently inhibits the PI3K/mTOR signaling pathway, leading to the suppression of downstream effector phosphorylation, cell cycle arrest, and induction of apoptosis in cancer cells.
In Vitro Activity
VS-5584 has demonstrated potent anti-proliferative activity across a broad range of cancer cell lines.
Table 2: In Vitro Inhibitory Activity of VS-5584
| Target | IC50 (nmol/L) | Assay Type | Reference |
| mTOR | 37 | Kinase Assay | [2] |
| PI3Kα | 16 | Kinase Assay | [2] |
| PI3Kβ | 68 | Kinase Assay | [2] |
| PI3Kγ | 25 | Kinase Assay | [2] |
| PI3Kδ | 42 | Kinase Assay | [2] |
In Vivo Activity
Oral administration of VS-5584 leads to a profound and sustained inhibition of the PI3K/mTOR pathway in tumor tissues, resulting in significant anti-tumor efficacy in various xenograft models.[2][4]
Table 3: In Vivo Pharmacodynamic Effects of VS-5584 in a PC3 Xenograft Model
| Dose (mg/kg) | Time Point | pAKT(S473) Inhibition (%) | pS6(S240/244) Inhibition (%) | Reference |
| 25 | 6 hours post-last dose (day 27) | 85 | 95 | [3] |
| 11 | 6 hours post-last dose (day 27) | 38 | 79 | [3] |
Table 4: In Vivo Efficacy of VS-5584 in a COLO-205 Xenograft Model
| Dose (mg/kg) | Treatment Duration | Tumor Growth Inhibition (TGI) (%) | Reference |
| 11 | 18 days | 45 | [3] |
| 25 | 18 days | 85 | [3] |
| 35 | 18 days | 86 | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the PI3K/mTOR signaling pathway targeted by VS-5584 and a typical experimental workflow for evaluating its in vivo efficacy.
Caption: PI3K/mTOR signaling pathway and points of inhibition by VS-5584.
Caption: A representative experimental workflow for in vivo efficacy studies.
Experimental Protocols
In Vitro Kinase Assays
The inhibitory activity of VS-5584 against PI3K isoforms and mTOR was determined using biochemical kinase assays. Recombinant human enzymes were incubated with the compound at various concentrations in the presence of ATP and a substrate. The enzyme activity was measured by quantifying the amount of phosphorylated substrate, typically through a fluorescence-based or radiometric assay. IC50 values were then calculated from the dose-response curves.
Cell Proliferation Assay
The anti-proliferative effects of VS-5584 were assessed using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)-based colorimetric assay.[5] Cancer cell lines were seeded in 96-well plates and treated with increasing concentrations of VS-5584 for a specified period (e.g., 72 hours). After incubation, MTT solution was added to each well, and the resulting formazan crystals were dissolved in a solubilization buffer. The absorbance was measured using a microplate reader, and the IC50 values were determined by non-linear regression analysis.
Western Blotting for Phospho-protein Analysis
To evaluate the pharmacodynamic effects of VS-5584 on the PI3K/mTOR pathway, western blotting was performed.[5] Tumor cells or tumor lysates from in vivo studies were treated with VS-5584.[4] Total protein was extracted, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies against total and phosphorylated forms of key signaling proteins such as AKT (S473) and S6 ribosomal protein (S240/244). After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
The in vivo anti-tumor efficacy of VS-5584 was evaluated in xenograft models using immunodeficient mice (e.g., nude mice).[4][5] Human cancer cells were subcutaneously injected into the flanks of the mice. When tumors reached a palpable size, the mice were randomized into treatment and control groups. VS-5584 was administered orally, typically once daily. Tumor volume and body weight were monitored regularly throughout the study. At the end of the treatment period, tumors were excised, weighed, and processed for pharmacodynamic analysis, such as western blotting.[4]
Conclusion
VS-5584 is a potent and selective dual PI3K/mTOR inhibitor with favorable preclinical pharmacokinetic and pharmacodynamic properties. It demonstrates robust anti-proliferative activity in vitro and significant anti-tumor efficacy in vivo across a range of cancer models. The data presented in this guide underscore the therapeutic potential of this class of compounds. While specific data for this compound is limited, the comprehensive information available for its parent compound, VS-5584, provides a strong foundation for further research and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. VS-5584, a novel and highly selective PI3K/mTOR kinase inhibitor for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. VS-5584, a Novel and Highly Selective PI3K/mTOR Kinase Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VS-5584, a Novel PI3K-mTOR Dual Inhibitor, Inhibits Melanoma Cell Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VS-5584, a PI3K/mTOR dual inhibitor, exerts antitumor effects on neuroblastomas in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Anticancer Activity of Desmethyl-VS-5584: A Technical Guide
Introduction
Desmethyl-VS-5584 is a dimethyl analog of VS-5584, a potent and selective dual inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways.[1][2][3][4] Dysregulation of the PI3K/mTOR pathway is a frequent event in a wide range of human cancers, making it a critical target for therapeutic intervention.[5] This technical guide provides an in-depth overview of the in vitro anticancer activity of this class of compounds, with a focus on the comprehensive data available for the parent compound, VS-5584. Due to the limited public availability of specific experimental data for this compound, this document leverages the extensive research on VS-5584 to provide a thorough understanding of its mechanism of action and anticancer properties, which are anticipated to be comparable for its desmethyl analog.
VS-5584 exhibits equivalent, low-nanomolar potency against all class I PI3K isoforms and mTOR kinase, effectively blocking both mTORC1 and mTORC2 complexes.[6][7] This dual inhibition prevents the activation of key downstream signaling pathways involved in cell proliferation, survival, and growth.[6][8]
Quantitative Data Presentation
The following tables summarize the quantitative data on the inhibitory activity of VS-5584 against key kinase targets and its antiproliferative effects on a panel of human cancer cell lines.
Table 1: Inhibitory Activity of VS-5584 against PI3K and mTOR Kinases
| Target | IC50 (nmol/L) |
| PI3Kα | 16[5][6][7][9] |
| PI3Kβ | 68[5][6][7][9] |
| PI3Kγ | 25[5][6][7][9] |
| PI3Kδ | 42[5][6][7][9] |
| mTOR | 37[5][6][7][9] |
Table 2: Antiproliferative Activity of VS-5584 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nmol/L) |
| H929 | Multiple Myeloma | 48[6] |
| A375 | Melanoma | Data not specified, but potent inhibition reported[10][11] |
| A-2058 | Melanoma | Data not specified, but potent inhibition reported[10][11] |
| SK-MEL-3 | Melanoma | Data not specified, but potent inhibition reported[10][11] |
| A549 | Lung Adenocarcinoma | Data not specified, but apoptosis and cell cycle arrest reported[12] |
| PC3 | Prostate Cancer | Data not specified, but effective signaling blockade reported[6] |
| NCI-N87 | Gastric Cancer | Data not specified, but effective signaling blockade reported[6] |
| COLO-205 | Colorectal Cancer | Data not specified, but effective signaling blockade reported[6] |
| MDA-MB-231 | Breast Cancer | Data not specified, but effective signaling blockade reported[6] |
| HUH-7 | Liver Cancer | Data not specified, but effective signaling blockade reported[6] |
Note: A broad screening of 436 cancer cell lines revealed widespread antiproliferative sensitivity, with cells harboring PIK3CA mutations showing generally higher sensitivity to VS-5584.[5][6]
Signaling Pathway
VS-5584 acts as a dual inhibitor of PI3K and mTOR, two critical nodes in a signaling pathway that is central to cell growth, proliferation, and survival. The diagram below illustrates the key components of this pathway and the points of inhibition by VS-5584.
Caption: PI3K/mTOR signaling pathway with inhibition points of VS-5584.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the in vitro anticancer activity of PI3K/mTOR inhibitors like VS-5584.
1. Cell Viability and Proliferation (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells (e.g., A549, A375) are seeded into 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.[13]
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., VS-5584) or vehicle control (DMSO) for a specified period, typically 48-72 hours.
-
MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based buffer).
-
Data Acquisition: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
2. Apoptosis Analysis (Flow Cytometry)
This method quantifies the percentage of cells undergoing apoptosis.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at various concentrations for 24-48 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS (phosphate-buffered saline).
-
Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells or late apoptotic cells with compromised membrane integrity.
-
Data Acquisition: The stained cells are analyzed by a flow cytometer.
-
Analysis: The cell population is gated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+). The percentage of apoptotic cells is calculated. VS-5584 has been shown to induce caspase-dependent apoptotic death in melanoma cells.[10][11]
3. Cell Cycle Analysis (Flow Cytometry)
This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Treatment and Harvesting: Cells are treated as described for the apoptosis assay. After treatment, cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed and resuspended in a staining solution containing PI and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content. RNase A eliminates RNA to prevent its staining.
-
Data Acquisition: The DNA content of individual cells is measured by a flow cytometer.
-
Analysis: The resulting DNA histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. VS-5584 has been observed to cause cell cycle arrest at the G0/G1 phase in A549 lung cancer cells.[12]
4. Western Blotting for Signaling Pathway Modulation
This technique is used to detect the phosphorylation status of key proteins downstream of PI3K and mTOR, confirming target engagement.
-
Cell Lysis: Cells are treated with the compound for a short period (e.g., 3 hours).[6] After treatment, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-Akt (Ser473), total Akt, p-S6 (Ser240/244), total S6).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified to assess the inhibition of phosphorylation of downstream targets, confirming the blockade of the PI3K/mTOR pathway.[6]
Experimental Workflow
The following diagram outlines a typical workflow for the in vitro evaluation of a PI3K/mTOR inhibitor.
Caption: Workflow for in vitro evaluation of anticancer activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | PI3K/mTOR kinase inhibitor | CAS 1246535-95-4 | this compound (Desmethyl-SB2343) | mTOR/PI3K抑制剂 | 美国InvivoChem [invivochem.cn]
- 4. allgenbio.com [allgenbio.com]
- 5. VS-5584, a novel and highly selective PI3K/mTOR kinase inhibitor for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. VS-5584, a Novel and Highly Selective PI3K/mTOR Kinase Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. VS-5584, a Novel PI3K-mTOR Dual Inhibitor, Inhibits Melanoma Cell Growth In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.plos.org [journals.plos.org]
- 12. PI3K/mTOR Inhibitor VS-5584 Alters Expression of WNT Signaling Genes and Induces Apoptosis in Lung Adenocarcinoma Cells: In Vitro and In Silico Insight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]
Desmethyl-VS-5584: An In-Depth Technical Guide on its Anticipated Effects on the PI3K/Akt/mTOR Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desmethyl-VS-5584 is a dimethyl analog of VS-5584, a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). While specific data for this compound is not extensively available in public literature, this guide provides a comprehensive overview of the well-characterized effects of its parent compound, VS-5584, on the PI3K/Akt/mTOR signaling pathway. This document summarizes the mechanism of action, quantitative inhibition data, and detailed experimental protocols relevant to the study of this class of inhibitors. The information presented herein serves as a foundational resource for researchers investigating the potential therapeutic applications and biological activity of this compound.
Introduction to the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling pathway is a critical intracellular cascade that governs a wide array of fundamental cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.
The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits and activates Akt (also known as protein kinase B), which in turn phosphorylates a multitude of downstream targets, including the mTOR complex 1 (mTORC1). mTORC1 activation promotes protein synthesis and cell growth by phosphorylating substrates such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). mTOR also exists in a second complex, mTORC2, which is involved in the full activation of Akt.
VS-5584: A Potent Dual PI3K/mTOR Inhibitor
VS-5584 (also known as SB2343) is a small molecule inhibitor that potently and selectively targets both PI3K and mTOR kinases.[1] As this compound is an analog, it is anticipated to share a similar mechanism of action. VS-5584 acts as an ATP-competitive inhibitor of all class I PI3K isoforms (α, β, γ, and δ) and mTOR kinase (within mTORC1 and mTORC2).[2] This dual inhibition leads to a comprehensive blockade of the PI3K/Akt/mTOR pathway, resulting in the inhibition of downstream signaling and subsequent anti-proliferative and pro-apoptotic effects in cancer cells.[1][3]
Quantitative Inhibition Data for VS-5584
The following tables summarize the reported in vitro inhibitory activities of VS-5584.
Table 1: In Vitro Kinase Inhibitory Activity of VS-5584 [2][4]
| Target | IC50 (nM) |
| PI3Kα | 16 |
| PI3Kβ | 68 |
| PI3Kγ | 25 |
| PI3Kδ | 42 |
| mTOR | 37 |
Table 2: Cellular Activity of VS-5584 in Cancer Cell Lines [4]
| Cell Line | Cancer Type | Key Genetic Feature | IC50 for pAkt (S473) Inhibition (nM) | IC50 for pS6 (S240/244) Inhibition (nM) |
| PC3 | Prostate | PTEN null | 23 | 20 |
| MV4-11 | Leukemia | FLT3-ITD | 12 | 20 |
Signaling Pathway and Mechanism of Action
This compound, as an analog of VS-5584, is predicted to inhibit the PI3K/Akt/mTOR pathway at two critical nodes: PI3K and mTOR. The following diagram illustrates the signaling cascade and the points of inhibition.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the effects of PI3K/mTOR inhibitors like VS-5584 and would be applicable for the study of this compound.
In Vitro Kinase Assay
This assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of PI3K and mTOR kinases.
Materials:
-
Recombinant PI3K isoforms (α, β, γ, δ) and mTOR kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate (e.g., PIP2 for PI3K, inactive S6K for mTOR)
-
This compound or VS-5584
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor in DMSO.
-
In a 96-well plate, add the kinase, substrate, and inhibitor to the kinase buffer.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.
-
Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value.
Western Blot Analysis for Pathway Modulation
This method is used to assess the phosphorylation status of key downstream proteins in the PI3K/Akt/mTOR pathway within cells treated with the inhibitor.
Materials:
-
Cancer cell line of interest (e.g., PC3, MCF-7)
-
Cell culture medium and supplements
-
This compound or VS-5584
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6 (Ser240/244), anti-total-S6, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the inhibitor for a specified time (e.g., 2-24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities to determine the relative phosphorylation levels.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Cell culture medium
-
This compound or VS-5584
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the inhibitor.
-
Incubate for a desired period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[5]
Conclusion
While direct experimental data for this compound is limited, its structural similarity to VS-5584 strongly suggests that it will act as a dual inhibitor of the PI3K/Akt/mTOR pathway. The quantitative data and experimental protocols provided for VS-5584 in this guide offer a robust framework for the investigation of this compound. Researchers are encouraged to utilize these methodologies to characterize the specific activity of this analog and to explore its potential as a therapeutic agent. Further studies are warranted to elucidate the precise pharmacological profile of this compound.
References
- 1. broadpharm.com [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. VS-5584, a Novel PI3K-mTOR Dual Inhibitor, Inhibits Melanoma Cell Growth In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. VS-5584, a Novel and Highly Selective PI3K/mTOR Kinase Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Discovery and Development of Desmethyl-VS-5584: A Potent PI3K/mTOR Dual Inhibitor Analog
Introduction
Desmethyl-VS-5584 is a dimethyl analog of VS-5584, a potent and selective dual inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways.[1][2][3] While specific discovery and development details for this compound are not extensively published, its close structural relationship to VS-5584 suggests a similar mechanism of action and therapeutic potential. This technical guide will focus on the well-documented discovery and development of VS-5584 as a proxy to understand the core attributes of this compound, supplemented with the available information specific to the desmethyl analog.
This compound is identified by the chemical name 5-[9-Isopropyl-2-(4-morpholinyl)-9H-purin-6-yl]-2-pyrimidinamine and has the CAS number 1246535-95-4.[4][5] It is recognized as an intermediate in the synthesis of purine analogs and is classified as a highly selective PI3K/mTOR kinase inhibitor.[5]
Discovery and Synthesis of the Parent Compound, VS-5584
The development of VS-5584, also known as SB2343, stemmed from the therapeutic strategy of targeting both PI3K and mTOR kinases to overcome resistance mechanisms observed with mTORC1 inhibitors. The synthesis of VS-5584 is detailed in patent application WO2010114484. The core structure is a pyrido[2,3-d]pyrimidine derivative.[2]
Mechanism of Action: Dual Inhibition of the PI3K/mTOR Pathway
Both VS-5584 and, by extension, this compound, are ATP-competitive inhibitors that target the kinase domains of PI3K and mTOR. The PI3K/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[4] Its dysregulation is a hallmark of many cancers.[3][4] By simultaneously blocking PI3K and both mTOR complexes (mTORC1 and mTORC2), these inhibitors can achieve a more comprehensive and durable anti-cancer effect compared to agents that target a single component of the pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Antiproliferative Activity, and ADME Profiling of Novel Racemic and Optically Pure Aryl-Substituted Purines and Purine Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VS-5584, a novel and highly selective PI3K/mTOR kinase inhibitor for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. 5-(9-Isopropyl-2-morpholino-9H-purin-6-yl)pyrimidin-2-amine - LKT Labs [lktlabs.com]
Methodological & Application
Application Notes and Protocols for Desmethyl-VS-5584 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethyl-VS-5584 is a dimethyl analog of VS-5584, a potent and selective dual inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathway.[1][2][3][4] This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its dysregulation is frequently implicated in the development and progression of cancer.[5][6][7][8] this compound, like its parent compound, is anticipated to inhibit all Class I PI3K isoforms (α, β, γ, and δ) as well as both mTOR complexes (mTORC1 and mTORC2).[5][6][8] By targeting these key nodes, this compound serves as a valuable tool for investigating the roles of the PI3K/mTOR pathway in cancer biology and for preclinical evaluation as a potential therapeutic agent.
These application notes provide an overview of the mechanism of action of the parent compound VS-5584 and detailed protocols for utilizing this compound in cell culture experiments to assess its biological effects.
Disclaimer: this compound is a dimethyl analog of VS-5584. The majority of the detailed experimental data and protocols provided herein are based on studies conducted with VS-5584. Researchers should use this information as a guide and perform their own dose-response experiments to determine the optimal concentrations and conditions for this compound in their specific cell models.
Mechanism of Action
VS-5584, the parent compound of this compound, is an ATP-competitive inhibitor of PI3K and mTOR kinases. It potently and selectively binds to the kinase domain of these enzymes, blocking the phosphorylation of their downstream substrates.[5][6][8] Inhibition of PI3K prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical step for the activation of downstream effectors such as AKT. Simultaneous inhibition of mTORC1 and mTORC2 disrupts the regulation of protein synthesis, cell growth, and survival by blocking the phosphorylation of key substrates like S6 ribosomal protein (S6K) and 4E-binding protein 1 (4E-BP1), as well as AKT.[5]
Data Presentation
The following tables summarize the in vitro kinase inhibitory activity and anti-proliferative effects of the parent compound, VS-5584. These values should be used as a reference for designing experiments with this compound.
Table 1: In Vitro Kinase Inhibitory Activity of VS-5584
| Target | IC50 (nM) |
| PI3Kα | 16[5][6] |
| PI3Kβ | 68[5][6] |
| PI3Kγ | 25[5][6] |
| PI3Kδ | 42[5][6] |
| mTOR | 37[5][6] |
Table 2: Anti-proliferative Activity of VS-5584 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| H929 | Multiple Myeloma | 48[5] |
| A375 | Melanoma | ~10-100 (significant inhibition) |
| A-2058 | Melanoma | Not specified, similar to A375 |
| SK-MEL-3 | Melanoma | Not specified, similar to A375 |
| PC3 | Prostate Cancer | Not specified, potent inhibition[5] |
| MV4-11 | Leukemia | Not specified, potent inhibition[5] |
| NCI-N87 | Gastric Cancer | Not specified, potent inhibition[5] |
| COLO-205 | Colorectal Cancer | Not specified, potent inhibition[5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
This compound
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Prepare a stock solution of this compound in DMSO. Further dilute the compound in a complete medium to achieve a range of desired concentrations (e.g., 0.1 nM to 10 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest drug concentration.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.
Western Blot Analysis for PI3K/mTOR Pathway Inhibition
This protocol is to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/mTOR signaling pathway.
Materials:
-
This compound
-
Cancer cell lines
-
6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 2, 6, or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using an ECL substrate and an imaging system.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is to determine if this compound induces apoptosis in cancer cells.
Materials:
-
This compound
-
Cancer cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound or vehicle control for 24-48 hours.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Visualizations
Caption: PI3K/mTOR signaling pathway and points of inhibition by this compound.
References
Preparation of Desmethyl-VS-5584 Stock Solution in DMSO: An Application Note and Protocol
For researchers, scientists, and drug development professionals, the accurate preparation of stock solutions is a critical first step in ensuring the reliability and reproducibility of experimental results. This document provides a detailed protocol for the preparation, storage, and handling of a Desmethyl-VS-5584 stock solution in Dimethyl Sulfoxide (DMSO).
This compound is a potent and selective dual inhibitor of PI3K/mTOR kinases. To facilitate its use in in vitro and in vivo studies, a concentrated stock solution in a suitable solvent is required. DMSO is a common solvent for this compound due to its excellent solubilizing properties.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound and its stock solution preparation are summarized in the table below.
| Parameter | Value | Reference |
| Molecular Weight (MW) | 340.39 g/mol | [1] |
| Solubility in DMSO | The hydrochloride salt is soluble at 2.67 mg/mL (6.46 mM). The free base is also soluble, though a specific value is not provided. | [2] |
| Recommended Stock Concentration | 10 mM | Based on solubility data and common laboratory practice. |
| Storage of Stock Solution | Aliquot and store at -20°C for up to one month or -80°C for up to six months. | [2][3] |
| Storage of Powder | Store at -20°C. | [1] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-weighing Preparation:
-
Ensure the analytical balance is calibrated and level.
-
Place a clean, empty microcentrifuge tube or vial on the balance and tare to zero.
-
-
Weighing this compound:
-
Carefully weigh out the desired amount of this compound powder into the tared tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.40 mg of the compound.
-
Calculation:
-
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
Mass (mg) = 10 mM x 1 mL x 340.39 g/mol / 1000 = 3.4039 mg
-
-
-
Solvent Addition:
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
-
Dissolution:
-
Tightly cap the tube.
-
Vortex the solution until the this compound powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).
-
Workflow for Stock Solution Preparation
The following diagram illustrates the sequential steps for preparing the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway Inhibition
This compound is an inhibitor of the PI3K/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival. The diagram below provides a simplified representation of this pathway and the points of inhibition by this compound.
Caption: Simplified PI3K/mTOR signaling pathway and inhibition points.
Disclaimer: This protocol is intended for research use only by qualified personnel. Appropriate safety precautions should be taken when handling chemical reagents. It is recommended to consult the manufacturer's safety data sheet (SDS) for this compound and DMSO prior to use.
References
Application Notes and Protocols for Desmethyl-VS-5584 Analog in In Vivo Mouse Xenograft Models
A Note on Desmethyl-VS-5584: this compound is an analog of VS-5584 and both are potent and selective dual inhibitors of the PI3K/mTOR signaling pathway.[1][2][3] Extensive literature search did not yield specific in vivo dosage and administration protocols for this compound in mouse xenograft models. The following application notes and protocols are based on the comprehensive in vivo data available for its closely related analog, VS-5584 . Researchers can use this information as a strong starting point for designing in vivo studies with this compound, with the recommendation to perform initial dose-finding and tolerability studies.
Introduction
VS-5584 is a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), key components of a signaling pathway frequently dysregulated in cancer.[4][5] This pathway plays a crucial role in cell proliferation, survival, and metabolism. VS-5584 has demonstrated significant anti-tumor activity in a variety of preclinical cancer models, including those resistant to other therapies.[6][7][8][9] These notes provide a summary of its use in mouse xenograft models and detailed protocols for its application.
Data Presentation: In Vivo Efficacy of VS-5584
The following table summarizes the dosage and efficacy of VS-5584 in various mouse xenograft models.
| Cancer Type | Cell Line | Mouse Strain | Dosage and Administration | Treatment Duration | Efficacy (Tumor Growth Inhibition - TGI) | Reference |
| Colorectal Cancer | COLO-205 | Balb/c nude | 11, 25, or 35 mg/kg, oral, once daily | 14 days | 45%, 85%, and 86% respectively | [6] |
| Prostate Cancer | PC3 | Not Specified | 11 and 25 mg/kg, oral, once daily | 28 days | 79% and 113% respectively | [6] |
| Gastric Cancer | NCI-N87 | Not Specified | 25 mg/kg, oral, once daily | 17 days | 121% | [6] |
| Melanoma | A375 | Nude | 25 mg/kg, oral, once daily | 21 days | Significant tumor growth inhibition | |
| Neuroblastoma | Not Specified | Nude | Not Specified | 2 weeks | Significant suppression of tumor growth | [7] |
Signaling Pathway
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4"]; PI3K [label="PI3K", fillcolor="#F1F3F4"]; PIP2 [label="PIP2", fillcolor="#F1F3F4"]; PIP3 [label="PIP3", fillcolor="#F1F3F4"]; PDK1 [label="PDK1", fillcolor="#F1F3F4"]; AKT [label="AKT", fillcolor="#F1F3F4"]; mTORC2 [label="mTORC2", fillcolor="#F1F3F4"]; mTORC1 [label="mTORC1", fillcolor="#F1F3F4"]; S6K1 [label="S6K1", fillcolor="#F1F3F4"]; _4EBP1 [label="4E-BP1", fillcolor="#F1F3F4"]; Proliferation [label="Cell Proliferation\n& Survival", shape="ellipse", fillcolor="#FFFFFF"]; VS5584 [label="VS-5584\n(this compound analog)", shape="cylinder", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Converts PIP2 to"]; PIP3 -> PDK1; PIP3 -> AKT; PDK1 -> AKT [label="Phosphorylates"]; mTORC2 -> AKT [label="Phosphorylates"]; AKT -> mTORC1 [label="Activates"]; mTORC1 -> S6K1 [label="Phosphorylates"]; mTORC1 -> _4EBP1 [label="Phosphorylates"]; S6K1 -> Proliferation; _4EBP1 -> Proliferation [label="Inhibits translation\nwhen unphosphorylated"];
// Inhibition VS5584 -> PI3K [arrowhead="tee", color="#EA4335", style="dashed", penwidth=2]; VS5584 -> mTORC1 [arrowhead="tee", color="#EA4335", style="dashed", penwidth=2]; VS5584 -> mTORC2 [arrowhead="tee", color="#EA4335", style="dashed", penwidth=2]; } END_DOT Figure 1: The PI3K/mTOR signaling pathway and points of inhibition by VS-5584.
Experimental Protocols
I. Cell Culture and Preparation for Implantation
-
Cell Culture: Culture human cancer cell lines (e.g., A375 melanoma, COLO-205 colorectal) in their recommended growth medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, wash them with phosphate-buffered saline (PBS) and detach using trypsin-EDTA.
-
Cell Counting and Viability: Neutralize the trypsin with complete medium, centrifuge the cell suspension, and resuspend the pellet in serum-free medium. Determine the cell count and viability using a hemocytometer and trypan blue exclusion.
-
Preparation for Injection: Centrifuge the required number of cells and resuspend the pellet in an appropriate volume of sterile PBS or serum-free medium to achieve the desired final concentration for injection (e.g., 5 x 10^6 cells/100 µL). Keep the cell suspension on ice until injection.
II. Mouse Xenograft Model Establishment
-
Animals: Use immunodeficient mice (e.g., BALB/c nude or NSG mice), typically 6-8 weeks old. Allow them to acclimatize for at least one week before any experimental procedures.
-
Implantation: Anesthetize the mice. Subcutaneously inject the prepared cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the flank of each mouse using a 27-gauge needle.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: (Width^2 x Length) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomly assign the mice to different treatment groups (e.g., vehicle control, VS-5584 at different doses).
III. Drug Preparation and Administration
-
Preparation of VS-5584: The formulation for oral gavage should be prepared fresh daily. While the exact vehicle may vary, a common vehicle for preclinical compounds is a suspension in 0.5% methylcellulose with 0.2% Tween 80 in sterile water.
-
Administration: Administer VS-5584 or the vehicle control to the respective groups of mice via oral gavage once daily. The volume administered is typically based on the mouse's body weight (e.g., 10 mL/kg).
IV. Efficacy Evaluation and Endpoint
-
Monitoring: Throughout the treatment period, continue to measure tumor volumes and monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint Criteria: The study may be terminated when tumors in the control group reach a specific size, or after a predetermined treatment duration.
-
Tumor Excision: At the end of the study, euthanize the mice and excise the tumors. The tumors can be weighed and a portion can be snap-frozen in liquid nitrogen or fixed in formalin for further analysis (e.g., Western blotting for pathway biomarkers like p-Akt and p-S6, or immunohistochemistry).
Conclusion
The available data for VS-5584 provides a solid foundation for designing in vivo studies with its analog, this compound. The provided protocols for mouse xenograft models, from cell implantation to efficacy evaluation, offer a detailed guide for researchers. It is recommended to conduct preliminary studies to determine the optimal dosage and tolerability of this compound before embarking on large-scale efficacy experiments. The potent inhibition of the PI3K/mTOR pathway by these compounds makes them promising candidates for further preclinical and clinical investigation in oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 1246535-95-4 | PARP | MOLNOVA [molnova.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. VS-5584, a novel and highly selective PI3K/mTOR kinase inhibitor for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. VS-5584, a Novel and Highly Selective PI3K/mTOR Kinase Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VS-5584, a PI3K/mTOR dual inhibitor, exerts antitumor effects on neuroblastomas in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PI3K/mTOR dual inhibitor VS-5584 preferentially targets cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. VS-5584, a Novel PI3K-mTOR Dual Inhibitor, Inhibits Melanoma Cell Growth In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Western blot protocol for p-Akt and p-S6 with Desmethyl-VS-5584
Application Notes:
Topic: Analysis of PI3K/mTOR Pathway Inhibition by Desmethyl-VS-5584 using Western Blot for p-Akt (Ser473) and p-S6 (Ser235/236). Audience: Researchers, scientists, and drug development professionals.
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway is a critical regulator of fundamental cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in various human cancers, making it a prime target for therapeutic intervention. This compound, a dimethyl analog of VS-5584, is a potent and selective dual inhibitor that targets both PI3K and mTOR kinases.[1][2][3][4][5]
Assessing the phosphorylation status of key downstream effectors is essential for confirming the inhibitor's mechanism of action. Akt (Protein Kinase B) is a central node in the pathway, and its phosphorylation at Serine 473 (p-Akt) is a key indicator of mTORC2 activity. The ribosomal protein S6 is phosphorylated by the S6 kinase (S6K), which is downstream of mTORC1. Therefore, measuring the phosphorylation of S6 at Serine 235/236 (p-S6) serves as a reliable readout for mTORC1 activity.[6][7][8]
This document provides a detailed protocol for utilizing Western blot to measure the dose-dependent inhibition of Akt and S6 phosphorylation in cancer cell lines treated with this compound.
Signaling Pathway Overview
This compound exerts its effect by inhibiting the kinase activity of both PI3K and mTOR (mTORC1 and mTORC2 complexes). This dual inhibition blocks the signal transduction cascade, leading to a decrease in the phosphorylation of downstream targets, including Akt and S6.
Caption: PI3K/Akt/mTOR signaling pathway with this compound inhibition points.
Expected Inhibitory Activity
Treatment of cancer cell lines with VS-5584, a close analog of this compound, has been shown to potently inhibit the phosphorylation of both Akt and S6. This data provides an expected baseline for the activity of this compound.
| Cell Line | Target | IC50 (nmol/L) | Reference |
| HuH7 | p-Akt (S473) | 10 | [9] |
| HuH7 | p-S6 (S240/244) | 20 | [9] |
| PC3 | p-Akt (S473) | >90% inhibition at 33 mg/kg in vivo | [9] |
| PC3 | p-S6 (S240/244) | >90% inhibition at 33 mg/kg in vivo | [9] |
Detailed Experimental Protocol
Part 1: Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., PC3, A375, or other relevant cancer cell lines) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., a dose-response curve from 1 nM to 10 µM). Include a vehicle control (DMSO) group.
-
Treatment: Replace the culture medium with the medium containing this compound or vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 3-6 hours) at 37°C and 5% CO2.[9]
Part 2: Lysate Preparation
-
Washing: Place culture dishes on ice and wash cells twice with ice-cold 1X Phosphate Buffered Saline (PBS).[10][11][12]
-
Lysis: Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors (e.g., 1 mM Na3VO4, 1 mM NaF, and a protease inhibitor cocktail) to each well.[12][13]
-
Harvesting: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[11][12]
-
Homogenization: Sonicate the lysate briefly (e.g., 10-15 seconds) to ensure complete lysis and shear DNA, which reduces viscosity.[12][14]
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15-20 minutes at 4°C to pellet cellular debris.[11][12]
-
Supernatant Collection: Carefully transfer the clear supernatant to a new pre-chilled tube. This is the total protein lysate.
Part 3: Protein Quantification and Sample Preparation
-
Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit.
-
Normalization: Based on the concentrations, calculate the volume of each lysate needed to obtain an equal amount of protein (typically 20-50 µg per lane).[15]
-
Sample Preparation: Add 4X Laemmli sample buffer to the normalized lysates. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[12][15]
Part 4: SDS-PAGE and Protein Transfer
-
Gel Electrophoresis: Load the denatured protein samples and a pre-stained molecular weight marker onto an SDS-polyacrylamide gel (e.g., 4-20% gradient gel). Run the gel until adequate separation of proteins is achieved.[12]
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[10][11] Confirm successful transfer by staining the membrane with Ponceau S.
Part 5: Immunoblotting
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for at least 1 hour at room temperature with gentle agitation.[16] (Note: BSA is often preferred over nonfat dry milk for phospho-antibodies to reduce background).[13]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Rabbit anti-phospho-Akt (Ser473) (e.g., 1:1000 dilution)
-
Rabbit anti-phospho-S6 (Ser235/236) (e.g., 1:2000 dilution)[17]
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[14][16]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated anti-rabbit IgG secondary antibody (e.g., 1:2000 dilution) in 5% BSA/TBST for 1 hour at room temperature.[15][16]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
Part 6: Detection and Analysis
-
Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a CCD imager or X-ray film.
-
Stripping and Reprobing: To normalize the data, the membrane should be stripped and reprobed for total protein levels and a loading control.
-
Strip the membrane using a commercial stripping buffer or a low pH glycine buffer.
-
Re-block and probe with antibodies against Total Akt, Total S6, and a loading control (e.g., GAPDH or β-actin).[15]
-
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Calculate the ratio of the phosphorylated protein to the total protein (p-Akt/Total Akt and p-S6/Total S6) to determine the effect of this compound treatment.
Western Blot Workflow Diagram
Caption: Step-by-step workflow for Western blot analysis of p-Akt and p-S6.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. allgenbio.com [allgenbio.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. VS-5584, a Novel PI3K-mTOR Dual Inhibitor, Inhibits Melanoma Cell Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phospho-S6 Ribosomal Protein (Ser235/236) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. PI3K/mTOR dual-inhibition with VS-5584 enhances anti-leukemic efficacy of ponatinib in blasts and Ph-negative LSCs of chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. VS-5584, a Novel and Highly Selective PI3K/mTOR Kinase Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western blot protocol | Abcam [abcam.com]
- 11. origene.com [origene.com]
- 12. bio-rad.com [bio-rad.com]
- 13. Weak Western band for phosphorylated Akt - Protein and Proteomics [protocol-online.org]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ccrod.cancer.gov [ccrod.cancer.gov]
- 17. Phospho-S6 Ribosomal protein (Ser235/236) antibody (29223-1-AP) | Proteintech [ptglab.com]
Application Notes and Protocols for Cell Viability Assay (MTT) with Desmethyl-VS-5584 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethyl-VS-5584 is a dimethyl analog of VS-5584, a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1] The PI3K/Akt/mTOR signaling pathway is a crucial intracellular network that governs cell proliferation, growth, survival, and metabolism.[2][3] Dysregulation of this pathway is a common event in a wide range of human cancers, making it a key target for cancer therapy.[3][4] this compound, by targeting both PI3K and mTOR, offers a comprehensive blockade of this critical signaling cascade.
These application notes provide a detailed protocol for assessing the cytotoxic and cytostatic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method for evaluating cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Mechanism of Action: PI3K/mTOR Inhibition
This compound, as an analog of VS-5584, is predicted to inhibit all Class I PI3K isoforms (α, β, γ, and δ) as well as mTOR kinase.[4][5] This dual inhibition prevents the phosphorylation of key downstream effectors. Inhibition of PI3K blocks the conversion of PIP2 to PIP3, thereby preventing the activation of Akt. The subsequent inhibition of mTORC1 and mTORC2 disrupts the phosphorylation of critical proteins involved in protein synthesis and cell cycle progression, such as S6 ribosomal protein and 4E-BP1, ultimately leading to decreased cell proliferation and survival.
Data Presentation
The following tables summarize representative quantitative data for the parent compound, VS-5584, which is expected to have a similar activity profile to this compound.
Table 1: In Vitro Kinase Inhibitory Activity of VS-5584
| Kinase | IC50 (nmol/L) |
| PI3Kα | 16[4][5] |
| PI3Kβ | 68[4][5] |
| PI3Kγ | 25[4][5] |
| PI3Kδ | 42[5] |
| mTOR | 37[4][5] |
Table 2: Anti-proliferative Activity of VS-5584 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nmol/L) |
| H929 | Multiple Myeloma | 48 |
| A375 | Melanoma | Potent dose-dependent inhibition[6] |
| A-2058 | Melanoma | Dose-dependent inhibition[6] |
| SK-MEL-3 | Melanoma | Dose-dependent inhibition[6] |
| PC3 | Prostate Cancer | Significant tumor growth inhibition in vivo[5] |
| COLO-205 | Colorectal Cancer | Significant tumor growth inhibition in vivo |
Note: The anti-proliferative activity of this compound is expected to be in a similar nanomolar range. Researchers should perform their own dose-response experiments to determine the precise IC50 values for their specific cell lines of interest.
Experimental Protocols
MTT Assay Protocol for Adherent Cells
This protocol is designed for assessing the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using Trypsin-EDTA and resuspend in complete culture medium.
-
Perform a cell count and determine cell viability (e.g., using Trypan Blue).
-
Seed cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.1% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C in a humidified incubator. During this time, viable cells will metabolize the MTT into formazan crystals, which will appear as a purple precipitate.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance if necessary.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%) from the dose-response curve using appropriate software (e.g., GraphPad Prism).
Mandatory Visualizations
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound.
Caption: Experimental workflow for the MTT cell viability assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. VS-5584, a novel and highly selective PI3K/mTOR kinase inhibitor for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. VS-5584, a Novel and Highly Selective PI3K/mTOR Kinase Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VS-5584, a Novel PI3K-mTOR Dual Inhibitor, Inhibits Melanoma Cell Growth In Vitro and In Vivo | PLOS One [journals.plos.org]
Application Notes and Protocols for Desmethyl-VS-5584 in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethyl-VS-5584 is a dimethyl analog of VS-5584, a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1] As a dual inhibitor, it targets key nodes in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in a wide range of human cancers and plays a crucial role in cell proliferation, survival, and resistance to therapy.[2] While preclinical data on this compound in combination therapies is limited, the extensive research on its parent compound, VS-5584, provides a strong rationale for its investigation in combination with other chemotherapy agents. This document outlines the application of this compound in combination regimens, leveraging the available data for VS-5584 to provide detailed protocols and expected outcomes. It is anticipated that this compound will exhibit a pharmacological profile similar to that of VS-5584.
Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
This compound, like VS-5584, is an ATP-competitive inhibitor that targets the kinase domains of both PI3K and mTOR. This dual inhibition is critical for overcoming the feedback loops that can be activated when only one of these kinases is targeted.
The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), which in turn activates the serine/threonine kinase Akt. Akt then modulates a variety of downstream targets, including mTOR. mTOR itself is part of two distinct complexes, mTORC1 and mTORC2, which regulate protein synthesis, cell growth, and survival. By inhibiting both PI3K and mTOR, this compound can effectively shut down this entire signaling cascade.
Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Rationale for Combination Therapy
The rationale for combining this compound with other chemotherapy agents is multifaceted:
-
Synergistic Efficacy: Combining drugs with different mechanisms of action can lead to a greater-than-additive anti-cancer effect.
-
Overcoming Resistance: The PI3K/Akt/mTOR pathway is a known mediator of resistance to various cancer therapies.[3] Inhibiting this pathway with this compound can potentially resensitize tumors to other agents.
-
Targeting Cancer Stem Cells (CSCs): VS-5584 has been shown to preferentially target CSCs, which are often resistant to conventional chemotherapies.[4][5] Combining this compound with agents that debulk the tumor could lead to more durable responses.[4][5]
-
Dose Reduction and Reduced Toxicity: Synergistic combinations may allow for the use of lower doses of each agent, potentially reducing overall toxicity.
Preclinical Data on VS-5584 Combination Therapies
The following tables summarize the available preclinical data for VS-5584 in combination with other anti-cancer agents. These data provide a strong basis for designing similar studies with this compound.
In Vitro Efficacy of VS-5584
| Cancer Type | Cell Line | IC50 (nmol/L) | Reference |
| Prostate Cancer | PC3 | - | [6] |
| Multiple Myeloma | H929 | 48 | [6] |
| Gastric Cancer | NCI-N87 | - | [6] |
| Colorectal Cancer | COLO-205 | - | [6] |
| Breast Cancer | MDA-MB-231 | - | [6] |
| Hepatocellular Carcinoma | HUH-7 | - | [6] |
| Melanoma | A375, A-2058, SK-MEL-3 | Potent inhibition | [7] |
| Non-Small Cell Lung Cancer | PC-9 | Dose-dependent inhibition | [1] |
In Vivo Efficacy of VS-5584 as a Single Agent
| Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| PC3 (Prostate) | 11 mg/kg, p.o. | 79% | [6] |
| PC3 (Prostate) | 25 mg/kg, p.o. | 113% | [6] |
| COLO-205 (Colorectal) | 11 mg/kg, p.o. | 45% | [6] |
| COLO-205 (Colorectal) | 25 mg/kg, p.o. | 85% | [6] |
| COLO-205 (Colorectal) | 35 mg/kg, p.o. | 86% | [6] |
| NCI-N87 (Gastric) | 25 mg/kg, p.o. | 121% | [6] |
| A375 (Melanoma) | 25 mg/kg, p.o. | Significant inhibition | [8] |
In Vivo Efficacy of VS-5584 in Combination Therapy
| Xenograft Model | Combination Agent | Dosing (VS-5584) | Dosing (Combination Agent) | Outcome | Reference |
| NCI-N87 (Gastric) | Gefitinib (EGFRi) | 11 mg/kg, p.o. | 150 mg/kg, p.o. | Synergistic TGI | [3] |
| A375 (Melanoma) | ABT-737 (Bcl-xL/Bcl-2i) | 25 mg/kg, p.o. | - | Enhanced TGI | [5][8] |
| Non-Small Cell Lung Cancer | NMS-P937 (PLK1i) | - | - | Synergistic inhibition of cell growth | [9] |
| Chronic Myeloid Leukemia | Ponatinib | - | - | Synergistic anti-leukemic effects | [10] |
Experimental Protocols
The following are generalized protocols for in vitro and in vivo studies of this compound in combination with other chemotherapy agents, based on methodologies used for VS-5584.
In Vitro Combination Studies
Objective: To determine the synergistic, additive, or antagonistic effects of this compound in combination with other chemotherapy agents on cancer cell viability.
Figure 2: Workflow for in vitro combination studies.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Chemotherapy agent of interest
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and the combination agent in a suitable solvent (e.g., DMSO). Prepare serial dilutions of each drug and combinations at various concentration ratios.
-
Drug Treatment: Treat the cells with single agents and their combinations. Include a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Assessment: Add the cell viability reagent and measure the signal according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value for each single agent.
-
Calculate the Combination Index (CI) using the Chou-Talalay method (CompuSyn software) to determine the nature of the interaction (synergy: CI < 1; additivity: CI = 1; antagonism: CI > 1).
-
In Vivo Combination Studies
Objective: To evaluate the anti-tumor efficacy and tolerability of this compound in combination with other chemotherapy agents in a xenograft model.
Figure 3: Workflow for in vivo combination studies.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for xenograft
-
This compound
-
Chemotherapy agent of interest
-
Dosing vehicles
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously implant cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment groups (typically 8-10 mice per group):
-
Vehicle control
-
This compound alone
-
Chemotherapy agent alone
-
This compound + Chemotherapy agent
-
-
Drug Administration: Administer the treatments according to a predetermined schedule and route (e.g., oral gavage for this compound, intraperitoneal injection for the chemotherapy agent).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the mice for any signs of toxicity.
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group relative to the control group.
-
Perform statistical analysis to determine the significance of the anti-tumor effects.
-
Assess tolerability based on body weight changes and clinical observations.
-
Conclusion
This compound, as a potent dual PI3K/mTOR inhibitor, holds significant promise for use in combination with a variety of chemotherapy agents. The preclinical data for its parent compound, VS-5584, demonstrates the potential for synergistic anti-tumor activity and the ability to overcome therapeutic resistance. The protocols provided herein offer a framework for the preclinical evaluation of this compound in combination regimens. Further investigation into the specific combinations and tumor types that are most likely to benefit from this approach is warranted to advance its clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. VS-5584, a novel and highly selective PI3K/mTOR kinase inhibitor for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. VS-5584, a Novel and Highly Selective PI3K/mTOR Kinase Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/mTOR dual inhibitor VS-5584 preferentially targets cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. This compound - Immunomart [immunomart.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. VS-5584, a Novel PI3K-mTOR Dual Inhibitor, Inhibits Melanoma Cell Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K/mTOR inhibitor VS-5584 combined with PLK1 inhibitor exhibits synergistic anti-cancer effects on non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PI3K/mTOR dual-inhibition with VS-5584 enhances anti-leukemic efficacy of ponatinib in blasts and Ph-negative LSCs of chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Desmethyl-VS-5584 in Melanoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethyl-VS-5584, an analog of VS-5584, is a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a frequent event in the development and progression of melanoma, making it a key therapeutic target.[1][2][3] this compound exerts its anti-melanoma effects by blocking this pathway, leading to the inhibition of cell survival, proliferation, and the induction of apoptosis in melanoma cells.[1][3]
These application notes provide detailed protocols for utilizing this compound in melanoma cell line research, including methods for assessing cell viability, analyzing signaling pathway modulation, and evaluating apoptosis.
Mechanism of Action
This compound targets the PI3K/mTOR pathway, which is constitutively active in many melanoma cell lines, contributing to their malignant phenotype. By inhibiting both PI3K and mTOR, this compound effectively shuts down downstream signaling, leading to:
-
Inhibition of cell proliferation: By downregulating key cell cycle proteins like cyclin D1.[1]
-
Induction of apoptosis: Through a caspase-dependent mechanism.[1][3]
-
Suppression of tumor growth: As demonstrated in in-vivo xenograft models.[3]
The dual inhibition of PI3K and mTOR can be more effective than targeting either kinase alone, potentially overcoming resistance mechanisms.
Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Data Presentation
Table 1: In Vitro Efficacy of VS-5584 on Melanoma Cell Line Viability
| Cell Line | IC50 (nM) | Assay | Reference |
| A375 | Potently Inhibited (Specific value not provided) | MTT Assay | [3] |
| A-2058 | Potently Inhibited (Specific value not provided) | MTT Assay | [3] |
| SK-MEL-3 | Potently Inhibited (Specific value not provided) | MTT Assay | [3] |
Note: The provided literature frequently refers to the potent inhibitory effect of VS-5584 on these cell lines but does not consistently provide specific IC50 values for this compound. The data presented is for the closely related compound VS-5584.
Table 2: In Vivo Efficacy of VS-5584 in A375 Xenograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition | Reference |
| VS-5584 | 25 mg/kg (oral administration) | Significant suppression of tumor growth | [3] |
Experimental Protocols
References
- 1. The PIK3CA H1047R Mutation Confers Resistance to BRAF and MEK Inhibitors in A375 Melanoma Cells through the Cross-Activation of MAPK and PI3K–Akt Pathways [mdpi.com]
- 2. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VS-5584, a Novel PI3K-mTOR Dual Inhibitor, Inhibits Melanoma Cell Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Desmethyl-VS-5584
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethyl-VS-5584 is the dimethyl analog of VS-5584, a potent and selective dual inhibitor of mTOR and all four class I phosphoinositide 3-kinase (PI3K) isoforms. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and apoptosis. Its dysregulation is a hallmark of many cancers, making it a key target for therapeutic intervention. This compound, by inhibiting this pathway, is expected to induce apoptosis in cancer cells. This document provides detailed protocols for the analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Mechanism of Action
This compound, like its parent compound VS-5584, targets the PI3K/mTOR signaling cascade.[1] By simultaneously inhibiting both PI3K and mTOR, this compound effectively blocks downstream signaling, leading to the inhibition of cell proliferation and the induction of apoptosis.[2] This dual-inhibitor action can be particularly effective in cancers where this pathway is hyperactivated.
Signaling Pathway of this compound
Caption: PI3K/mTOR signaling pathway and points of inhibition by this compound.
Data Presentation
The following tables summarize representative data on the induction of apoptosis by VS-5584, the parent compound of this compound. Similar results are anticipated with this compound, though dose- and time-dependency may vary.
Table 1: Dose-Dependent Induction of Apoptosis in A375 Melanoma Cells by VS-5584 (48h)
| Concentration of VS-5584 | % Apoptotic Cells (Annexin V+) |
| Vehicle Control (DMSO) | ~5% |
| 10 nM | Increased |
| 25 nM | Significant Increase |
| 100 nM | Potent Induction |
Note: This table is a qualitative summary based on published findings; specific percentages were not provided in the source.[3][4]
Table 2: Apoptosis Induction in A549 Lung Adenocarcinoma Cells by VS-5584
| Treatment | % Total Apoptotic Cells (Early + Late) |
| Control | 3.54% |
| VS-5584 (IC50 concentration) | 16.96% |
Data is representative of findings reported for VS-5584.[5][6]
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells (e.g., A549, A375, or other cancer cell lines of interest) in 6-well plates at a density of 2-5 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the wells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the compound used.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
Protocol 2: Apoptosis Analysis by Flow Cytometry using Annexin V and Propidium Iodide (PI) Staining
This protocol is based on the principle that early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V. Late apoptotic and necrotic cells have compromised membrane integrity and will also stain with the nuclear dye, Propidium Iodide (PI).[3]
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Treated and control cells
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For adherent cells, gently detach them using trypsin-EDTA.
-
Collect all cells, including those in the supernatant (which may contain apoptotic cells), by centrifugation at 300 x g for 5 minutes.
-
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for apoptosis analysis.
Interpretation of Flow Cytometry Results
Caption: Gating strategy for flow cytometry data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. VS-5584, a novel and highly selective PI3K/mTOR kinase inhibitor for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. VS-5584, a Novel PI3K-mTOR Dual Inhibitor, Inhibits Melanoma Cell Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VS-5584, a Novel PI3K-mTOR Dual Inhibitor, Inhibits Melanoma Cell Growth In Vitro and In Vivo | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. PI3K/mTOR Inhibitor VS-5584 Alters Expression of WNT Signaling Genes and Induces Apoptosis in Lung Adenocarcinoma Cells: In Vitro and In Silico Insight - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Desmethyl-VS-5584 solubility issues and solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of Desmethyl-VS-5584 and its hydrochloride salt. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a dimethyl analog of VS-5584 and functions as a potent and selective dual inhibitor of mTOR (mammalian target of rapamycin) and PI3K (phosphoinositide 3-kinase).[1] It is structurally classified as a pyrido[2,3-d]pyrimidine derivative and is used in cancer research.
Q2: What are the different forms of this compound available?
A2: this compound is available as a free base and as a hydrochloride salt. These forms have different solubility characteristics.
Q3: What is the recommended solvent for preparing stock solutions of this compound?
A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of both the free base and the hydrochloride salt. However, the solubility and preparation methods differ significantly between the two forms.
Q4: How should I store this compound powder and stock solutions?
A4: The powder form should be stored at -20°C for long-term stability (up to 2 years).[2][3] Stock solutions in DMSO should be aliquoted and stored at -80°C for up to 6 months or -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[4][5][6] Before use, allow the vial to equilibrate to room temperature for at least one hour.[3]
Solubility Data
The solubility of this compound is a critical factor for successful in vitro and in vivo experiments. The following table summarizes the available solubility data.
| Compound Form | Solvent | Solubility | Concentration (mM) | Notes |
| This compound (Free Base) | DMSO | < 1 mg/mL | < 2.94 mM | Described as "slightly soluble". |
| This compound Hydrochloride | DMSO | 2.67 mg/mL | 6.46 mM | Requires specific preparation protocol (see below).[4] |
Molecular Weight of Free Base: 340.39 g/mol [7][8] Molecular Weight of Hydrochloride Salt: 413.30 g/mol [9]
Troubleshooting Guide for Solubility Issues
This guide addresses common problems encountered when dissolving this compound.
Issue 1: this compound (free base) is not dissolving in DMSO.
-
Question: I am trying to dissolve this compound free base in DMSO, but it is not fully soluble or is precipitating out of solution. What should I do?
-
Answer: The free base form of this compound has limited solubility in DMSO, reported to be less than 1 mg/mL.
-
Solution 1: Check Concentration: Ensure you are not exceeding the known solubility limit.
-
Solution 2: Gentle Warming: Gently warm the solution to 37°C to aid dissolution. Avoid excessive heat which could degrade the compound.
-
Solution 3: Sonication: Use a bath sonicator to increase the rate of dissolution.
-
Solution 4: Consider the Hydrochloride Salt: If higher concentrations are required, the hydrochloride salt offers improved solubility in DMSO with a specific protocol.
-
Issue 2: Difficulty dissolving this compound hydrochloride salt in DMSO.
-
Question: I have the hydrochloride salt of this compound, but it's not dissolving at 2.67 mg/mL in DMSO at room temperature. Why is this happening and how can I fix it?
-
Answer: Achieving the maximum solubility for the hydrochloride salt requires a specific procedure beyond simply adding the solvent.
-
Solution 1: Use Fresh, Anhydrous DMSO: Hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of the compound.[4] Use a fresh, unopened bottle or a properly stored anhydrous grade of DMSO.
-
Solution 2: Follow the Recommended Protocol: A specific protocol involving heat, sonication, and pH adjustment is necessary to reach 2.67 mg/mL. Please refer to the detailed experimental protocol below.
-
Solution 3: Visual Confirmation: Ensure the final solution is clear and free of any particulate matter before use.
-
Issue 3: Precipitation occurs when diluting DMSO stock solution into aqueous media (e.g., cell culture medium, PBS).
-
Question: My this compound compound precipitates when I add it to my cell culture medium. How can I prevent this?
-
Answer: This is a common issue for hydrophobic compounds dissolved in a high concentration of an organic solvent.
-
Solution 1: Lower Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous medium as low as possible (typically below 0.5% v/v) to maintain solubility and minimize solvent toxicity.
-
Solution 2: Serial Dilutions: Perform serial dilutions in your aqueous medium. Add the DMSO stock solution to a small volume of medium first, mix thoroughly, and then add this to the final volume. This gradual change in solvent polarity can help prevent precipitation.
-
Solution 3: Use of Surfactants or Pluronic F-68: For in vivo formulations or challenging in vitro systems, the addition of a small amount of a biocompatible surfactant like Tween-80 or Pluronic F-68 can help to maintain the compound in solution.
-
Experimental Protocols
Protocol 1: Preparation of a 2.67 mg/mL (6.46 mM) Stock Solution of this compound Hydrochloride in DMSO
This protocol is based on the specific instructions provided for achieving the maximum reported solubility of the hydrochloride salt.[4]
Materials:
-
This compound hydrochloride powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Water bath or heat block set to 60°C
-
Bath sonicator
-
Dilute Hydrochloric Acid (HCl) solution (e.g., 1N HCl)
Procedure:
-
Weigh the desired amount of this compound hydrochloride powder and place it in a sterile vial.
-
Add the calculated volume of fresh, anhydrous DMSO to achieve a final concentration of 2.67 mg/mL.
-
pH Adjustment: Carefully add a small amount of dilute HCl to adjust the pH of the solution to approximately 2. Note: This step is critical and should be done with caution. Monitor the dissolution of the compound.
-
Sonication: Place the vial in a bath sonicator for 10-15 minutes.
-
Heating: Transfer the vial to a heat block or water bath set at 60°C and incubate for 5-10 minutes, vortexing intermittently until the compound is fully dissolved.
-
Final Check: Visually inspect the solution to ensure it is clear and free of any precipitate.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -80°C.
Visualizations
Below are diagrams illustrating key concepts related to this compound.
Caption: Inhibition of the PI3K/mTOR pathway by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Desmethyl VS-5584 Datasheet DC Chemicals [dcchemicals.com]
- 3. Desmethyl VS-5584|1246535-95-4|COA [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. molnova.com [molnova.com]
- 8. This compound | 1246535-95-4 | PARP | MOLNOVA [molnova.com]
- 9. cenmed.com [cenmed.com]
Troubleshooting inconsistent results with Desmethyl-VS-5584
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Desmethyl-VS-5584, a potent dual inhibitor of PI3K and mTOR. Given that this compound is a dimethyl analog of the more extensively characterized compound VS-5584, much of the guidance and reference data provided here is based on the established knowledge of VS-5584 and general principles of working with dual PI3K/mTOR inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1] It functions as an ATP-competitive inhibitor of all Class I PI3K isoforms and mTOR kinase.[2] By simultaneously blocking these two key nodes in the PI3K/Akt/mTOR signaling pathway, this compound can effectively suppress downstream signaling, leading to inhibition of cell proliferation, survival, and growth.[3]
Q2: What are the recommended storage conditions for this compound?
Proper storage is critical to maintain the stability and activity of this compound. Based on available data, the following storage conditions are recommended:
-
DMSO Stock Solutions:
To avoid repeated freeze-thaw cycles, it is advisable to prepare single-use aliquots of your DMSO stock solution. Before use, allow the vial to equilibrate to room temperature for at least one hour before opening.[4]
Q3: In what solvents is this compound soluble?
This compound is soluble in dimethyl sulfoxide (DMSO).[6] For in vitro experiments, it is common practice to prepare a high-concentration stock solution in DMSO, which is then further diluted in cell culture medium to the desired working concentration. When preparing aqueous solutions from a DMSO stock, ensure rapid and thorough mixing to prevent precipitation of the compound.
Troubleshooting Inconsistent Results
Inconsistent experimental outcomes can be a significant challenge. This section addresses common issues encountered when working with this compound and similar kinase inhibitors.
Issue 1: Reduced or No Inhibitor Activity
Possible Cause 1: Improper Storage and Handling
-
Question: Could the inhibitor have degraded?
-
Answer: Yes, improper storage can lead to a loss of activity. Ensure that the compound, both in powder and solution form, has been stored according to the recommended conditions (see FAQ 2). Avoid repeated freeze-thaw cycles of stock solutions.[4][5]
Possible Cause 2: Inaccurate Concentration
-
Question: Is the final concentration of the inhibitor in my experiment correct?
-
Answer: Verify your calculations for serial dilutions. If possible, confirm the concentration of your stock solution using analytical methods. Ensure complete dissolution of the powder when preparing the initial stock solution.
Possible Cause 3: Cell Line Specificity and Resistance
-
Question: Why is the inhibitor effective in some cell lines but not others?
-
Answer: The sensitivity of cell lines to PI3K/mTOR inhibitors can vary significantly based on their genetic background.[3] For instance, cells with activating mutations in the PI3K pathway, such as in PIK3CA, may exhibit greater sensitivity.[3] Conversely, the presence of resistance mechanisms or compensatory signaling pathways can reduce the inhibitor's efficacy. Consider performing a dose-response experiment to determine the IC50 value in your specific cell line.
Issue 2: Poor Solubility and Precipitation in Media
Possible Cause 1: Exceeding Solubility Limit
-
Question: I see a precipitate after diluting the inhibitor in my cell culture medium. What should I do?
-
Answer: This indicates that the concentration of this compound has exceeded its solubility limit in the aqueous medium. To address this, ensure that the final concentration of DMSO in your culture medium is kept low (typically below 0.5%) to maintain compound solubility without causing solvent-related cytotoxicity. When preparing your working solution, add the DMSO stock to the medium with vigorous vortexing or mixing to facilitate dispersion.
Possible Cause 2: Interaction with Media Components
-
Question: Could components in my culture medium be affecting the inhibitor's solubility?
-
Answer: While less common, certain components in complex cell culture media could potentially interact with the inhibitor. If you consistently observe precipitation, consider using a different formulation of the medium or preparing fresh working solutions immediately before each experiment.
Issue 3: Off-Target or Unexpected Phenotypic Effects
Possible Cause 1: Cellular Compensation Mechanisms
-
Question: I'm observing unexpected changes in other signaling pathways after treatment. Why is this happening?
-
Answer: Inhibition of the PI3K/mTOR pathway can sometimes lead to the activation of compensatory feedback loops. For example, blocking mTORC1 can sometimes lead to the activation of Akt.[7] It is advisable to probe the status of related signaling pathways (e.g., MAPK/ERK) to understand the broader cellular response to the inhibitor.
Possible Cause 2: High Inhibitor Concentration
-
Question: Could the observed effects be due to off-target activity?
-
Answer: While this compound is a selective inhibitor, using excessively high concentrations can increase the likelihood of off-target effects. It is crucial to use the lowest effective concentration that achieves the desired level of on-target inhibition. A thorough dose-response analysis is essential to identify the optimal concentration range for your experiments.
Quantitative Data (Reference: VS-5584)
The following tables summarize key quantitative data for the parent compound, VS-5584. This information can serve as a valuable reference for designing experiments with this compound.
Table 1: In Vitro Inhibitory Activity of VS-5584 [3]
| Target | IC50 (nmol/L) |
| PI3Kα | 16 |
| PI3Kβ | 68 |
| PI3Kγ | 25 |
| PI3Kδ | 42 |
| mTOR | 37 |
Table 2: In Vivo Efficacy of VS-5584 in a PC3 Xenograft Model [8]
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (TGI) |
| VS-5584 | 11 | 79% |
| VS-5584 | 25 | 113% |
| Everolimus (rapalog) | 5 | 133% |
Experimental Protocols
General Protocol for In Vitro Cell-Based Assay
This protocol provides a general framework for assessing the effect of this compound on cell viability and signaling.
-
Cell Seeding: Plate cells in a 96-well plate at a density determined to be in the exponential growth phase for the duration of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (typically ≤ 0.1%).
-
Treatment: Remove the overnight culture medium and replace it with medium containing the various concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 72 hours for a proliferation assay).
-
Assessment of Cell Viability:
-
Add a viability reagent (e.g., resazurin, MTS, or CellTiter-Glo®) to each well.
-
Incubate according to the manufacturer's instructions.
-
Measure the signal using a plate reader.
-
-
Western Blot Analysis of Pathway Inhibition:
-
Seed cells in 6-well plates and treat with this compound for a shorter duration (e.g., 2-4 hours).
-
Lyse the cells and collect protein lysates.
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Probe the membrane with primary antibodies against key pathway proteins (e.g., phospho-Akt, phospho-S6K, total Akt, total S6K) and a loading control (e.g., GAPDH).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands.
-
Visualizations
PI3K/Akt/mTOR Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. VS-5584, a novel and highly selective PI3K/mTOR kinase inhibitor for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Desmethyl VS-5584|1246535-95-4|COA [dcchemicals.com]
- 5. Desmethyl VS-5584 Datasheet DC Chemicals [dcchemicals.com]
- 6. This compound | PI3K/mTOR kinase inhibitor | CAS 1246535-95-4 | this compound (Desmethyl-SB2343) | mTOR/PI3K抑制剂 | 美国InvivoChem [invivochem.cn]
- 7. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VS-5584, a Novel and Highly Selective PI3K/mTOR Kinase Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Desmethyl-VS-5584 for IC50 Determination
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Desmethyl-VS-5584 for accurate IC50 determination.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as VS-5584) is a potent and selective dual inhibitor of both phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) kinase.[1][2] It acts as an ATP-competitive inhibitor of all class I PI3K isoforms and mTOR, thereby blocking the PI3K/mTOR signaling pathway.[2] This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism, and its dysregulation is frequently observed in cancer.[3][4][5] By inhibiting both PI3K and mTOR, this compound can lead to the disruption of downstream signaling, resulting in apoptosis and inhibition of tumor cell growth.[1]
Q2: What is a typical starting concentration range for IC50 determination with this compound?
A2: Based on preclinical studies, a broad concentration range is recommended for initial experiments to determine the IC50 of this compound. A common approach is to use a wide range, for instance, starting from a high concentration of 10 µM and performing serial dilutions.[6][7] Some studies have shown potent anti-proliferative activity in the nanomolar range, with IC50 values as low as 48 nM in sensitive cell lines.[6] Therefore, a dilution series covering a range from low nanomolar to high micromolar is advisable to capture the full dose-response curve.
Q3: Which cell-based assays are recommended for determining the IC50 of this compound?
A3: Several cell viability and proliferation assays are suitable for determining the IC50 of this compound. Commonly used methods include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.[8][9]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells.[6]
-
Clonogenicity Assay: This assay assesses the ability of single cells to form colonies, providing a measure of long-term cell survival and proliferation.[9]
The choice of assay may depend on the specific cell line and experimental goals.
Q4: How can I confirm that this compound is inhibiting the PI3K/mTOR pathway in my cells?
A4: Western blotting is a standard method to confirm the on-target activity of this compound. You can assess the phosphorylation status of key downstream effectors of the PI3K/mTOR pathway. Look for a decrease in the phosphorylation of:
-
Akt (at Ser473 and Thr308): A downstream target of PI3K.[4][6]
-
4E-BP1: Another downstream target of mTORC1.[5]
A dose-dependent decrease in the phosphorylation of these proteins following treatment with this compound would confirm pathway inhibition.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells in the cell viability assay. | Inconsistent cell seeding, leading to different cell numbers in each well. | Ensure the cell suspension is homogenous by gently mixing before and during plating. Work quickly to prevent cells from settling. Consider using a multichannel pipette for more consistent dispensing. |
| Edge effects in the microplate, where wells on the perimeter of the plate evaporate more quickly. | Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or culture medium to maintain humidity. | |
| Pipetting errors during serial dilutions or reagent addition. | Calibrate pipettes regularly. Use fresh pipette tips for each concentration and replicate. For serial dilutions, ensure thorough mixing at each step. | |
| No dose-response curve observed (i.e., no significant cell death even at high concentrations). | The selected cell line may be resistant to PI3K/mTOR inhibition. | Screen a panel of cell lines to identify a sensitive model. Cell lines with mutations in the PI3K/mTOR pathway, such as PIK3CA mutations, may be more sensitive.[10] |
| Insufficient incubation time for the drug to exert its effect. | Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration for your cell line. Some studies have shown that this compound may take around 48 hours to achieve significant anti-survival activity.[9] | |
| The concentration range tested is too low. | Extend the concentration range to higher micromolar values. However, be mindful of potential off-target effects and solubility issues at very high concentrations. | |
| A very steep or very shallow dose-response curve, making it difficult to determine an accurate IC50. | The concentration points are not appropriately spaced around the IC50 value. | Once an approximate IC50 is determined from a broad-range experiment, perform a follow-up experiment with a narrower range of concentrations and more data points around the estimated IC50 to improve accuracy. |
| The assay is not sensitive enough to detect subtle changes in cell viability. | Consider using a more sensitive assay, such as a luminescence-based assay (e.g., CellTiter-Glo), which often has a wider dynamic range than colorimetric assays. |
Data Presentation
Table 1: Reported IC50 Values for this compound (VS-5584) Against PI3K Isoforms and mTOR
| Target | IC50 (nM) |
| PI3Kα | 16 |
| PI3Kβ | 68 |
| PI3Kγ | 25 |
| PI3Kδ | 42 |
| mTOR | 37 |
Data sourced from multiple studies.[2][10]
Table 2: Example Concentration Series for Initial IC50 Determination
| Concentration Point | Concentration (µM) | Log Concentration |
| 1 | 10 | 1 |
| 2 | 3 | 0.48 |
| 3 | 1 | 0 |
| 4 | 0.3 | -0.52 |
| 5 | 0.1 | -1 |
| 6 | 0.03 | -1.52 |
| 7 | 0.01 | -2 |
| 8 (Vehicle Control) | 0 | N/A |
This is a suggested starting range and should be optimized for your specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Cell Viability Determination using MTT Assay
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Dilute the cell suspension to the desired seeding density in a complete culture medium. This should be optimized for your cell line to ensure they are still in the exponential growth phase at the end of the experiment.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of concentrations of this compound by serial dilution in a culture medium. A 2X concentration stock is recommended.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the this compound dilutions to the respective wells.
-
Include vehicle control wells (medium with the same concentration of DMSO as the highest drug concentration) and no-cell control wells (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of a 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the no-cell control wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (which is set to 100%).
-
Plot the percent viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: The PI3K/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for IC50 determination of this compound.
Caption: Troubleshooting decision tree for optimizing IC50 determination.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. VS-5584, a Novel and Highly Selective PI3K/mTOR Kinase Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. PI3K/mTOR Inhibitor VS-5584 Alters Expression of WNT Signaling Genes and Induces Apoptosis in Lung Adenocarcinoma Cells: In Vitro and In Silico Insight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. VS-5584, a novel and highly selective PI3K/mTOR kinase inhibitor for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of Desmethyl-VS-5584
A comprehensive resource for researchers utilizing Desmethyl-VS-5584 in their experiments.
This technical support center provides essential information regarding the potential off-target effects of this compound. As this compound is a metabolite of the well-characterized dual PI3K/mTOR inhibitor VS-5584 (also known as Vistusertib), this guide focuses on the known selectivity profile and effects of the parent compound, VS-5584, to infer the potential activities of its metabolite.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to VS-5584 (Vistusertib)?
A1: this compound is a metabolite of VS-5584 (Vistusertib), a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR). In drug development, metabolites are studied to understand the overall pharmacological and toxicological profile of a compound. Currently, specific data on the off-target profile of this compound is limited in publicly available literature. Therefore, understanding the selectivity of the parent compound, VS-5584, is crucial for predicting potential off-target activities.
Q2: What are the primary targets of VS-5584?
A2: VS-5584 is designed to be a highly potent inhibitor of all Class I PI3K isoforms (α, β, γ, and δ) and mTOR kinase (mTORC1 and mTORC2).[1][2][3] It binds to the ATP-binding site of these kinases, effectively blocking their activity and downstream signaling.
Q3: Does VS-5584 have known off-target effects on other kinases?
A3: VS-5584 has demonstrated a high degree of selectivity for PI3K and mTOR. It has been profiled against large panels of over 400 protein and lipid kinases and showed no significant activity against most of them.[1][2][4][5] One study noted potential binding of less than 5% to NEK2 and BTK, suggesting a very clean off-target profile in terms of kinase inhibition.[1][2]
Q4: What are the potential cellular consequences of inhibiting PI3K and mTOR that might be considered "off-target" in my experimental system?
A4: While inhibition of the PI3K/mTOR pathway is the intended "on-target" effect, it can lead to a wide range of cellular responses that may be considered "off-target" depending on the specific research question. These can include effects on cell growth, proliferation, metabolism, and survival.[4] It is important to carefully characterize the effects of the compound in your specific cell model.
Q5: I am observing unexpected phenotypic changes in my cells after treatment. How can I troubleshoot if this is an off-target effect?
A5: Please refer to our troubleshooting guide below. A key first step is to confirm the on-target activity by assessing the phosphorylation status of downstream effectors of the PI3K/mTOR pathway, such as Akt and S6 ribosomal protein.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cell toxicity at low concentrations | On-target inhibition of PI3K/mTOR pathway in a highly dependent cell line. | Perform a dose-response curve to determine the IC50 in your cell line. Confirm on-target activity via Western Blot for p-Akt and p-S6. |
| Cell morphology changes unrelated to proliferation | The PI3K/mTOR pathway is involved in various cellular processes, including cytoskeletal organization. | Characterize the morphological changes in detail. Investigate the involvement of known downstream effectors of mTOR related to cell shape and adhesion. |
| Inconsistent results between experiments | Compound stability, cell line integrity, or experimental variability. | Ensure proper storage and handling of the compound. Regularly check cell line authenticity and for mycoplasma contamination. Include appropriate positive and negative controls in every experiment. |
| Effect observed is not reversible after compound washout | Potential for inducing terminal differentiation, senescence, or apoptosis. | Perform washout experiments and assess cell viability and key cellular markers over time. |
Data on Kinase Selectivity of VS-5584
The following tables summarize the inhibitory activity of VS-5584 against its primary targets and its high selectivity against a broader panel of kinases.
Table 1: Inhibitory Activity of VS-5584 against Primary Targets
| Target | IC50 (nmol/L) |
| PI3Kα | 16[1][2][3] |
| PI3Kβ | 68[1][2][3] |
| PI3Kγ | 25[1][2][3] |
| PI3Kδ | 42[1][2][3] |
| mTOR | 37[1][2][3] |
Table 2: Selectivity Profile of VS-5584
| Kinase Panel | Number of Kinases Tested | Observations |
| Broad Kinase Panel | >400[1][2][4][5] | No relevant activity observed for the vast majority of kinases.[1][2][3] |
| Specific Off-Targets | Not applicable | Minimal binding (<5%) to NEK2 and BTK was noted in one screening.[1][2] |
Signaling Pathways and Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate the core signaling pathway affected by VS-5584 and a general workflow for assessing off-target effects.
Caption: PI3K/mTOR signaling pathway and points of inhibition by VS-5584.
Caption: Experimental workflow for investigating potential off-target effects.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for PI3K/mTOR
This protocol provides a general framework for assessing the direct inhibitory activity of a compound on PI3K and mTOR.
-
Reagents and Materials:
-
Recombinant human PI3K isoforms and mTOR kinase
-
Lipid substrate (e.g., PIP2 for PI3K) or peptide substrate (for mTOR)
-
ATP (with γ-32P-ATP for radiometric assay or cold ATP for antibody-based detection)
-
Kinase assay buffer
-
Test compound (this compound) at various concentrations
-
Positive control inhibitor (e.g., VS-5584)
-
Negative control (DMSO)
-
96-well plates
-
Detection reagents (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay)
-
-
Procedure:
-
Prepare serial dilutions of the test compound and controls in kinase assay buffer.
-
Add the kinase and substrate to the wells of a 96-well plate.
-
Add the test compound, positive control, or negative control to the respective wells.
-
Pre-incubate for a specified time (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a defined period (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction.
-
Detect the kinase activity using a suitable method (e.g., measure radioactive phosphate incorporation or signal from a detection reagent).
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Protocol 2: Western Blot for Phospho-Akt (Ser473) and Phospho-S6 (Ser240/244)
This protocol is used to confirm the on-target activity of this compound in a cellular context.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Serum-starve the cells if necessary to reduce basal pathway activation.
-
Treat cells with various concentrations of this compound, a positive control (VS-5584), and a negative control (DMSO) for the desired time.
-
Stimulate the pathway with a growth factor (e.g., insulin or EGF) for a short period before harvesting, if required.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-S6 (Ser240/244), total S6, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. VS-5584, a Novel and Highly Selective PI3K/mTOR Kinase Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VS-5584, a novel and highly selective PI3K/mTOR kinase inhibitor for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
Desmethyl-VS-5584 stability in cell culture media
Welcome to the technical support center for Desmethyl-VS-5584. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in cell culture media and to offer troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a dimethyl analog of VS-5584 and functions as a potent and selective dual inhibitor of PI3K (Phosphoinositide 3-kinase) and mTOR (mammalian Target of Rapamycin) kinases.[1][2][3] The PI3K/AKT/mTOR signaling pathway is a crucial intracellular pathway that regulates cell cycle, proliferation, growth, and survival.[4][5][6] In many cancers, this pathway is overactive, contributing to tumor growth and resistance to apoptosis.[4] this compound inhibits key components of this pathway, making it a subject of interest in cancer research.
Q2: How should I prepare and store stock solutions of this compound?
Proper preparation and storage of stock solutions are critical for maintaining the compound's activity and ensuring experimental reproducibility.
-
Solvent: this compound is soluble in Dimethyl Sulfoxide (DMSO). For cell culture applications, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.
-
Storage of Stock Solutions: Stock solutions in DMSO should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C. Under these conditions, the stock solution is reported to be stable for up to two years. Shorter-term storage at -20°C is viable for up to one month.[7]
-
Preparation of Working Solutions: When preparing working concentrations for your experiments, dilute the DMSO stock solution into your cell culture medium. It is crucial to ensure the final DMSO concentration in the culture medium is not toxic to your specific cell line. Most cell lines can tolerate DMSO concentrations up to 0.5%, but for sensitive cells, particularly primary cells, it is advisable to keep the concentration below 0.1%.
Q3: What is the stability of this compound in cell culture media?
The stability of small molecules like this compound in aqueous-based cell culture media can be influenced by several factors, including temperature, pH, light exposure, and interactions with media components such as serum. While specific quantitative data on the stability of this compound in various cell culture media is not extensively published, it is a critical parameter to determine empirically, especially for experiments lasting longer than 24 hours. For long-term experiments, it is recommended to replenish the media with a freshly prepared solution of the inhibitor every 24-48 hours to maintain a consistent concentration.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Issue 1: Inconsistent or lower-than-expected inhibitory activity.
-
Possible Cause A: Compound Degradation.
-
Solution: Ensure that your stock solution has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. If the stock solution is old or has been improperly handled, it is best to use a fresh vial. For lengthy experiments, consider the stability of the compound in the culture medium at 37°C and replenish the medium with freshly prepared inhibitor every 24-48 hours.
-
-
Possible Cause B: Incorrect Concentration.
-
Solution: Verify the calculations for your serial dilutions. Ensure that the final working concentration is appropriate for your cell type and experimental goals. The potency of PI3K/mTOR inhibitors can be in the nanomolar to low micromolar range.
-
-
Possible Cause C: Cell Culture Variables.
-
Solution: Inconsistencies in cell culture practices can lead to variable results. Maintain a consistent cell passage number and ensure cells are seeded at a uniform density. Cell confluency at the time of treatment can also impact the outcome.
-
Issue 2: Precipitation of the compound in the cell culture medium.
-
Possible Cause A: Poor Solubility in Aqueous Media.
-
Solution: this compound, like many small molecules, has low solubility in aqueous solutions. To avoid precipitation when diluting the DMSO stock, use a serial dilution method. First, dilute the stock into a small volume of medium, mix thoroughly by vortexing or pipetting, and then add this intermediate dilution to your final culture volume.
-
-
Possible Cause B: High Final DMSO Concentration.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level (typically ≤ 0.5%). High concentrations of DMSO can be directly toxic to cells and can also affect the solubility of the compound.
-
Data Presentation
Table 1: Storage and Stability of this compound Stock Solutions
| Storage Condition | Solvent | Duration |
| -20°C or -80°C | DMSO | Up to 2 years |
| 4°C | In vial (powder) | Refer to manufacturer's guidelines |
Note: Stability in cell culture media at 37°C is not well-documented and should be determined experimentally.
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media using HPLC
This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium.
1. Materials:
- This compound
- Your cell culture medium of interest (with and without serum)
- HPLC-grade solvents (e.g., acetonitrile, methanol, water)
- HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
- Appropriate HPLC column (e.g., C18)
- Incubator at 37°C with 5% CO2
- Sterile microcentrifuge tubes
2. Procedure:
- Preparation of Standard Curve:
- Prepare a concentrated stock solution of this compound in DMSO.
- Create a series of dilutions from the stock solution in your cell culture medium to generate a standard curve. The concentration range should encompass the expected experimental concentrations.
- Analyze these standards immediately by HPLC to establish a standard curve of peak area versus concentration.
- Sample Preparation and Incubation:
- Prepare a solution of this compound in your cell culture medium at the desired experimental concentration.
- Dispense aliquots of this solution into sterile microcentrifuge tubes.
- Incubate the tubes at 37°C in a cell culture incubator.
- Time-Point Analysis:
- At various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), remove an aliquot from the incubator.
- If the medium contains serum, precipitate the proteins by adding a cold organic solvent like acetonitrile (typically 3 volumes of solvent to 1 volume of sample). Centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube for HPLC analysis.
- HPLC Analysis:
- Inject the samples onto the HPLC system.
- Use a suitable mobile phase gradient to achieve good separation of the this compound peak from other media components.
- Monitor the elution of the compound using the detector.
- Data Analysis:
- Determine the peak area for this compound in each sample.
- Use the standard curve to calculate the concentration of this compound remaining at each time point.
- Plot the concentration of this compound as a percentage of the initial concentration versus time to determine its stability profile.
Visualizations
Caption: PI3K/mTOR Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
- 1. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
How to minimize toxicity of Desmethyl-VS-5584 in animal studies
Welcome to the technical support center for Desmethyl-VS-5584. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the toxicity of this compound in animal studies. The information is presented in a question-and-answer format to directly address potential issues encountered during your experiments.
Disclaimer: this compound is a dimethyl analog of VS-5584, a potent and selective dual mTOR/PI3K inhibitor.[1][2][3][4] Specific public data on the toxicity profile of this compound is limited. The guidance provided here is largely based on the known class effects of dual PI3K/mTOR inhibitors. Researchers should always perform dose-escalation studies to determine the maximum tolerated dose (MTD) for their specific animal model and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective dual inhibitor of the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathway.[1] By targeting both PI3K and mTOR, it can effectively block two critical nodes in a pathway that is frequently dysregulated in cancer, promoting cell growth, proliferation, and survival.[5][6]
Q2: What are the common toxicities associated with dual PI3K/mTOR inhibitors in animal studies?
-
Gastrointestinal: Diarrhea, nausea, and vomiting.[8]
-
Metabolic: Hyperglycemia.[8]
-
Dermatologic: Rash.[8]
-
Constitutional: Fatigue and decreased appetite.[8]
-
Hematologic: Thrombocytopenia (low platelet count).[8]
Q3: How can I minimize the toxicity of this compound in my animal studies?
Minimizing toxicity requires a multi-faceted approach involving careful dose selection, administration scheduling, and proactive management of side effects. Key strategies include:
-
Dose Escalation Studies: Always begin with a dose-escalation study to determine the Maximum Tolerated Dose (MTD) in your specific animal model.
-
Intermittent Dosing: Consider intermittent dosing schedules (e.g., dosing on specific days of the week) instead of continuous daily dosing. This can allow for recovery from on-target physiological effects and may improve the therapeutic index.[11][12]
-
Formulation Optimization: While specific formulations for reducing this compound toxicity are not documented, exploring different vehicle formulations to optimize solubility and bioavailability may be beneficial.[13][14]
-
Supportive Care: Implement supportive care measures to manage anticipated side effects. For example, provide nutritional support if decreased appetite is observed.
-
Co-administration of Mitigating Agents: For specific toxicities, co-administration of other agents can be considered. For instance, managing hyperglycemia might involve consultation on appropriate glucose-lowering agents.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Significant Body Weight Loss (>15-20%) | Drug toxicity, decreased food and water intake due to malaise, nausea, or mucositis. | 1. Immediately reduce the dose of this compound or switch to an intermittent dosing schedule.2. Provide supportive care, including palatable, high-calorie food and hydration support.3. Monitor for signs of mucositis and provide soft food if necessary.4. If weight loss persists, consider discontinuing treatment and performing a full necropsy to identify target organs of toxicity. |
| Severe Diarrhea | On-target inhibition of PI3K in the gastrointestinal tract. | 1. Lower the dose of this compound.2. Ensure animals have free access to water to prevent dehydration.3. Consider co-administration of anti-diarrheal agents after consulting with a veterinarian. |
| Hyperglycemia (Elevated Blood Glucose) | On-target inhibition of the insulin/PI3K signaling pathway.[7] | 1. Monitor blood glucose levels regularly.2. An intermittent dosing schedule may help in the recovery from this side effect.[11]3. In consultation with veterinary staff, consider dietary modifications or the use of insulin-sensitizing agents. |
| Skin Rash or Dermatitis | On-target effects on skin homeostasis.[8] | 1. Monitor the severity of the rash.2. For mild to moderate rashes, consider topical application of corticosteroids after veterinary consultation.3. If the rash is severe or causes significant distress, reduce the dose or interrupt treatment. |
| Mucositis or Stomatitis | Inhibition of mTOR signaling affecting epithelial cell turnover in the oral cavity.[10] | 1. Visually inspect the oral cavity for signs of inflammation or ulceration.2. Provide soft, palatable food to encourage eating.3. Consider dose reduction or interruption of treatment. |
Quantitative Toxicity Data for Dual PI3K/mTOR Inhibitors (for reference)
Specific quantitative toxicity data for this compound is not publicly available. The following table provides examples from other dual PI3K/mTOR inhibitors to illustrate the types of data that should be generated.
| Compound | Animal Model | Dosing Regimen | Observed Toxicities | Reference |
| LY3023414 | Human (Phase 1) | 450 mg once-daily | Grade 4 thrombocytopenia, Grade 4 hypotension, Grade 3 hyperkalemia | [15] |
| LY3023414 | Human (Phase 1) | 250 mg twice-daily | Grade 4 hypophosphatemia, Grade 3 fatigue, Grade 3 mucositis | [15] |
| AZD8835 | Mouse (xenograft) | Continuous daily dosing | Not specified, but toxicity limited the dose | [11] |
| AZD8835 | Mouse (xenograft) | Intermittent high-dose | Better tolerated, allowing for higher doses and greater efficacy | [11][12] |
| BEZ235 | Human (Phase 1b) | Not specified | "Significant toxicity with no objective responses" | [7] |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Determination in Mice
-
Animal Model: Use a relevant mouse strain for your cancer model (e.g., BALB/c nude mice for xenograft studies). Use both male and female mice, 6-8 weeks old.
-
Group Allocation: Assign mice to groups of 3-5 animals per dose level. Include a vehicle control group.
-
Dose Escalation: Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent groups (e.g., 3, 10, 30, 100 mg/kg). The dose escalation steps can be adjusted based on observed toxicity.
-
Administration: Administer this compound via the intended experimental route (e.g., oral gavage) daily for 5-14 days.
-
Monitoring:
-
Clinical Observations: Monitor animals twice daily for clinical signs of toxicity (e.g., changes in posture, activity, breathing, signs of pain or distress).
-
Body Weight: Record body weight daily. A weight loss of >20% is often considered a sign of significant toxicity.
-
Food and Water Intake: Monitor daily.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality, significant body weight loss (>20%), or other severe clinical signs of toxicity.
-
Terminal Procedures: At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis. Perform a gross necropsy and collect major organs (liver, kidney, spleen, heart, lungs, gastrointestinal tract) for histopathological examination.
Protocol 2: In-life Monitoring for a 28-day Toxicity Study
-
Animal Model and Dosing: Use the selected animal model and administer this compound at doses up to the determined MTD, including a vehicle control group.
-
Weekly Monitoring:
-
Body Weight and Clinical Signs: Continue daily monitoring.
-
Blood Collection: Collect a small volume of blood (e.g., via tail vein) weekly for CBC and serum chemistry analysis. Key parameters to monitor include glucose, liver enzymes (ALT, AST), kidney function markers (BUN, creatinine), and electrolytes.
-
-
Behavioral Assessment: Perform a functional observational battery to assess any neurological or behavioral changes.
-
Terminal Procedures: At day 28, perform a full necropsy, organ weight analysis, and comprehensive histopathology of all major organs.
Visualizations
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. For Better or Worse: The Potential for Dose Limiting the On-Target Toxicity of PI 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Phase 1 dose-escalation study of a novel oral PI3K/mTOR dual inhibitor, LY3023414, in patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase 1 dose-escalation study of a novel oral PI3K/mTOR dual inhibitor, LY3023414, in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Intermittent High-Dose Scheduling of AZD8835, a Novel Selective Inhibitor of PI3Kα and PI3Kδ, Demonstrates Treatment Strategies for PIK3CA-Dependent Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
Interpreting unexpected Western blot results after Desmethyl-VS-5584
Welcome to the technical support center for researchers using Desmethyl-VS-5584. This guide provides troubleshooting advice and answers to frequently asked questions regarding unexpected Western blot results. This compound is a dimethyl analog of VS-5584, a potent and selective dual inhibitor of PI3K (Phosphoinositide 3-kinase) and mTOR (mammalian Target of Rapamycin) kinases.[1][2][3] Understanding its mechanism of action is crucial for interpreting experimental outcomes.
Understanding the Mechanism of Action
This compound, like its parent compound VS-5584, is expected to suppress the PI3K/mTOR signaling pathway. VS-5584 is an ATP-competitive inhibitor that targets all Class I PI3K isoforms (α, β, γ, δ) as well as both mTORC1 and mTORC2 complexes.[4][5][6] This dual inhibition leads to distinct downstream effects on protein phosphorylation, cell proliferation, autophagy, and apoptosis.[7][8]
Diagram 1: The PI3K/Akt/mTOR Signaling Pathway
The following diagram illustrates the primary signaling cascade affected by this compound. The inhibitor targets PI3K and mTOR, leading to a reduction in the phosphorylation of their downstream effectors.
Caption: PI3K/mTOR pathway showing inhibition points of this compound.
Diagram 2: mTORC1's Role in Autophagy Regulation
mTORC1 is a critical negative regulator of autophagy. Its inhibition by this compound is expected to induce this cellular degradation process.
Caption: Simplified overview of autophagy induction via mTORC1 inhibition.
Expected Western Blot Results
Based on its mechanism of action, treatment with this compound should lead to predictable changes in key protein markers.
| Pathway | Protein Marker | Expected Change after Treatment | Rationale |
| PI3K/mTOR | Phospho-Akt (Ser473) | Decrease | Direct inhibition of mTORC2, the kinase responsible for this phosphorylation.[7] |
| Phospho-Akt (Thr308) | Decrease | Inhibition of upstream PI3K reduces PDK1-mediated phosphorylation.[7] | |
| Phospho-S6 | Decrease | Inhibition of the mTORC1/S6K signaling axis.[7] | |
| Phospho-4E-BP1 | Decrease | Direct inhibition of mTORC1, which phosphorylates 4E-BP1.[9] | |
| Autophagy | LC3-II / LC3-I Ratio | Increase | mTORC1 inhibition induces autophagy, leading to the conversion of LC3-I to LC3-II.[10] |
| p62/SQSTM1 | Decrease | As a cargo receptor, p62 is degraded during functional autophagy.[11][12] | |
| Apoptosis | Cleaved Caspase-3 | Increase | VS-5584 can induce caspase-dependent apoptosis.[8] |
Troubleshooting Guides & FAQs
This section addresses common unexpected results in a question-and-answer format.
Issue 1: PI3K/mTOR Pathway Markers Appear Unchanged
Question: I treated my cells with this compound, but my Western blot shows no decrease in the phosphorylation of Akt (S473) or S6. What could be wrong?
Answer: This indicates that the expected pathway inhibition is not occurring. Several factors could be responsible:
-
Compound Inactivity or Suboptimal Dose:
-
Troubleshooting: Verify the compound's storage conditions and age. Ensure it was dissolved correctly in a suitable solvent like DMSO. Perform a dose-response experiment to confirm you are using an effective concentration for your specific cell line. The IC50 for the parent compound VS-5584 is in the low nanomolar range for many cell lines.[4][5]
-
-
Insufficient Treatment Time:
-
Troubleshooting: Inhibition of phosphorylation can be rapid. However, a standard treatment time is often 1-3 hours to see robust effects on direct substrates.[7] Consider performing a time-course experiment (e.g., 30 min, 1h, 3h, 6h) to find the optimal window.
-
-
Cell Line-Specific Resistance:
-
Troubleshooting: Your cell line may harbor mutations downstream of PI3K/mTOR or express compensatory signaling pathways that make it resistant to the inhibitor. Review the genetic background of your cells.
-
-
Technical Western Blot Issues:
-
Troubleshooting: Ensure your lysis buffer contains fresh phosphatase and protease inhibitors to preserve phosphorylation states and prevent protein degradation.[13][14] Confirm your primary antibodies are validated and working correctly by including a known positive control cell lysate. Check for common Western blot problems like inefficient protein transfer or incorrect antibody dilutions.[15][16]
-
Diagram 3: Troubleshooting Logic for Lack of Pathway Inhibition
Caption: A logical workflow for troubleshooting lack of mTOR pathway inhibition.
Issue 2: Paradoxical or Confusing Autophagy Marker Results
Question: After treatment, I see a strong increase in LC3-II, but the levels of p62 are also increasing (or are unchanged). Isn't p62 supposed to decrease?
Answer: This is a common and important observation. This pattern—increased LC3-II and stable or increased p62—strongly suggests a block in autophagic flux .
-
Interpretation: The drug is successfully inhibiting mTORC1 and inducing the formation of autophagosomes (hence the accumulation of LC3-II). However, these autophagosomes are not fusing with lysosomes or their contents are not being degraded. This prevents the clearance of p62, causing it to accumulate along with the autophagosomes.[11][17]
-
Next Step: The definitive experiment is to perform an autophagic flux assay . This involves treating cells with this compound in the presence and absence of a lysosomal inhibitor like Bafilomycin A1 or Chloroquine.
Question: I don't see any significant change in either LC3-II or p62 levels. Does this mean the drug isn't affecting autophagy?
Answer: Not necessarily. This result could mean:
-
Rapid and Efficient Autophagic Flux: Autophagy is being induced, but the degradation process is so efficient that neither autophagosomes (LC3-II) nor cargo (p62) accumulate at the time point you measured.
-
No Induction: In your specific cell model and conditions, the drug is not inducing autophagy.
-
Technical Issues: The LC3-II band is faint and can be difficult to detect, or it may have run off the gel if you are using a high-percentage gel and run it for too long. Ensure your antibody and blotting conditions are optimized for LC3 detection.
-
Next Step: An autophagic flux assay is required to distinguish between these possibilities.
| LC3-II Result | p62/SQSTM1 Result | Interpretation |
| Increase | Decrease | Autophagy is induced (functional autophagic flux). |
| Increase | Increase or No Change | Autophagy is induced but flux is blocked late-stage. |
| No Change | No Change | Ambiguous: Could be no effect or very efficient flux. Flux assay needed. |
| Decrease | Increase | Unlikely scenario; suggests autophagy is blocked early and LC3 is being degraded by other means. |
Issue 3: Apoptosis Markers Are Not as Expected
Question: I expected to see a robust increase in cleaved caspase-3, but the signal is weak or absent.
Answer: The induction of apoptosis can be highly dependent on cell type, drug concentration, and time.
-
Kinetics of Apoptosis: Caspase activation is a transient event. You may have missed the peak activation window.
-
Troubleshooting: Perform a time-course experiment (e.g., 12h, 24h, 48h) to identify the optimal time point for detecting cleaved caspase-3.[20]
-
-
Cellular Outcome is Not Apoptosis: Not all cells respond to mTOR inhibitors by undergoing apoptosis. The drug may be inducing other outcomes like cell cycle arrest or senescence.
-
Troubleshooting: Analyze the cell cycle profile of treated cells using flow cytometry. You may observe an arrest in the G0/G1 phase.[21] Consider assays for senescence (e.g., β-galactosidase staining).
-
-
Insufficient Protein Loading: Cleaved caspase-3 is often a small fraction of the total caspase-3 pool and can be difficult to detect.
-
Troubleshooting: Increase the amount of total protein loaded per lane (e.g., 30-50 µg) to enhance the signal of low-abundance proteins.[14]
-
Key Experimental Protocols
Standard Western Blotting Protocol for PI3K/mTOR Pathway Analysis
-
Cell Treatment: Plate cells to be 70-80% confluent at the time of harvest. Treat with desired concentrations of this compound for the determined time (e.g., 3 hours for signaling analysis).
-
Cell Lysis: Wash cells once with ice-cold PBS. Lyse cells directly on the plate with ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Scrape cells, collect lysate, and centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load samples onto an 8-12% polyacrylamide gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane. Confirm transfer efficiency with Ponceau S staining.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20). Note: BSA is often preferred for phospho-antibodies.
-
Primary Antibody Incubation: Incubate the membrane with primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3 times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane 3 times for 10 minutes each with TBST. Apply ECL substrate and visualize the bands using a chemiluminescence imager.
Autophagic Flux Assay Protocol
This protocol is designed to distinguish between autophagy induction and a block in lysosomal degradation.
-
Experimental Groups: Prepare four groups of cells:
-
Group A: Vehicle Control (e.g., DMSO)
-
Group B: Lysosomal Inhibitor only (e.g., 100 nM Bafilomycin A1 or 20 µM Chloroquine)
-
Group C: this compound only
-
Group D: this compound + Lysosomal Inhibitor
-
-
Cell Treatment:
-
Treat cells in Groups C and D with this compound for a total duration of 6-8 hours (or your time of interest).
-
For the final 2-4 hours of the incubation, add the lysosomal inhibitor to cells in Groups B and D. Add vehicle to Groups A and C.
-
-
Harvest and Western Blot: Harvest all groups at the same time. Perform Western blotting as described above, probing for LC3 and p62.
-
Interpretation:
-
Functional Flux: If LC3-II levels in Group D are significantly higher than in Group B, it indicates that this compound is inducing functional autophagic flux.
-
Blocked Flux: If LC3-II levels in Group D are similar to Group B, it suggests that the primary effect observed is a blockage of the autophagy pathway.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | PI3K/mTOR kinase inhibitor | CAS 1246535-95-4 | this compound (Desmethyl-SB2343) | mTOR/PI3K抑制剂 | 美国InvivoChem [invivochem.cn]
- 4. VS-5584, a novel and highly selective PI3K/mTOR kinase inhibitor for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. VS-5584, a Novel and Highly Selective PI3K/mTOR Kinase Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VS-5584, a Novel PI3K-mTOR Dual Inhibitor, Inhibits Melanoma Cell Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Active-Site Inhibitors of mTOR Target Rapamycin-Resistant Outputs of mTORC1 and mTORC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Monitoring autophagic degradation of p62/SQSTM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Western blot troubleshooting guide! [jacksonimmuno.com]
- 14. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. Western Blot Troubleshooting | Thermo Fisher Scientific - FR [thermofisher.com]
- 16. blog.addgene.org [blog.addgene.org]
- 17. Measuring Autophagy in Stressed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. How to Interpret LC3 Immunoblotting | Semantic Scholar [semanticscholar.org]
- 19. How to interpret LC3 immunoblotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. PI3K/mTOR Inhibitor VS-5584 Alters Expression of WNT Signaling Genes and Induces Apoptosis in Lung Adenocarcinoma Cells: In Vitro and In Silico Insight - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Desmethyl-VS-5584 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance to the dual PI3K/mTOR inhibitor, Desmethyl-VS-5584.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a dimethyl analog of VS-5584, a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2] It targets all class I PI3K isoforms (α, β, γ, δ) and both mTOR complexes (mTORC1 and mTORC2).[1][2] By inhibiting these key signaling nodes, this compound blocks critical cellular processes in cancer cells, including proliferation, growth, survival, and metabolism. The dual-targeting mechanism is designed to overcome the feedback activation of AKT that can occur with mTORC1-selective inhibitors.[1]
Q2: My cancer cells are showing reduced sensitivity to this compound. What are the common mechanisms of resistance?
A2: Resistance to dual PI3K/mTOR inhibitors like this compound can arise through several mechanisms:
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for PI3K/mTOR blockade by upregulating parallel signaling pathways. A common mechanism is the activation of receptor tyrosine kinases (RTKs) such as HER2 (ERBB2), EGFR, IGF-1R, and FGFR, which can then reactivate the MAPK/ERK pathway.[1][3][4][5][6][7] The receptor tyrosine kinase AXL has also been implicated in drug resistance in various cancers.[1][8][9][10]
-
Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins, particularly those of the Bcl-2 family (e.g., Bcl-xL, Mcl-1), can confer resistance by raising the threshold for apoptosis induction.[6]
-
Genetic Alterations: While less common for acquired resistance, pre-existing mutations in downstream components of the PI3K/mTOR pathway or in parallel pathways can contribute to intrinsic resistance.
Q3: How can I experimentally confirm the mechanism of resistance in my cell line?
A3: To elucidate the resistance mechanism in your this compound-resistant cell line, a multi-pronged approach is recommended:
-
Phospho-Receptor Tyrosine Kinase (RTK) Array: This will allow you to screen for the activation of a wide range of RTKs simultaneously, identifying potential bypass signaling pathways.
-
Western Blot Analysis: Profile key signaling proteins to confirm the activation of bypass pathways (e.g., p-ERK, p-MEK) and the upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1). Compare the protein expression levels between your resistant and parental (sensitive) cell lines.
-
Gene Expression Analysis: Use qRT-PCR or RNA-Seq to assess changes in the mRNA levels of genes associated with resistance, such as RTKs and Bcl-2 family members.
Q4: What strategies can I employ to overcome resistance to this compound?
A4: Based on the identified resistance mechanism, several combination therapy strategies can be explored:
-
Co-targeting Bypass Pathways: If you observe activation of the MAPK/ERK pathway, combining this compound with a MEK inhibitor (e.g., trametinib) or an ERK inhibitor can be effective. If a specific RTK is upregulated (e.g., HER2), a combination with a targeted inhibitor (e.g., lapatinib for HER2) may restore sensitivity.[3]
-
Inhibition of Anti-Apoptotic Proteins: For cells overexpressing Bcl-2 family proteins, co-treatment with a BH3 mimetic, such as the Bcl-2 inhibitor venetoclax (ABT-199), can synergistically induce apoptosis.[6]
Troubleshooting Guides
| Issue | Possible Cause | Recommended Action |
| Reduced efficacy of this compound in cell viability assays. | Development of acquired resistance. | 1. Confirm resistance by comparing the IC50 value of this compound in your current cell line with the parental line. 2. Investigate the underlying resistance mechanism using techniques like a phospho-RTK array and western blotting for key signaling and apoptosis-related proteins. |
| Inconsistent results in western blots for p-AKT and p-S6. | Suboptimal antibody concentrations, buffer conditions, or timing of analysis. | 1. Optimize antibody dilutions. For example, for p-AKT (Ser473), a 1:500 dilution is often a good starting point.[10] 2. Ensure you are using appropriate lysis buffers that preserve phosphorylation (containing phosphatase inhibitors). 3. Perform a time-course experiment to determine the optimal time point for observing maximal inhibition of p-AKT and p-S6 after this compound treatment. |
| Difficulty in generating a stable this compound resistant cell line. | Inappropriate drug concentration or selection pressure. | 1. Start with the IC50 concentration of this compound for the parental cell line. 2. Gradually increase the drug concentration in a stepwise manner as the cells adapt. This process can take several months.[7][11][12] 3. Alternatively, use a pulse-treatment method with a higher concentration (e.g., 5x IC50) to select for resistant clones. |
| High background in co-immunoprecipitation experiments for mTOR complexes. | Non-specific binding to beads or antibody. | 1. Pre-clear the cell lysate with protein A/G beads before adding the specific antibody. 2. Use a specific lysis buffer for mTOR complex co-IP, such as CHAPS-containing buffer, to maintain the integrity of the complexes.[13] 3. Optimize the number of washes to reduce non-specific binding. |
Quantitative Data
The following tables summarize the in vitro activity of VS-5584, the parent compound of this compound. The data for this compound is expected to be comparable.
Table 1: In Vitro Kinase Inhibitory Activity of VS-5584
| Kinase | IC50 (nmol/L) |
| PI3Kα | 16[1][2] |
| PI3Kβ | 68[1][2] |
| PI3Kγ | 25[1][2] |
| PI3Kδ | 42[1][2] |
| mTOR | 37[1][2] |
Table 2: Anti-proliferative Activity of VS-5584 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Genetic Features | IC50 (nmol/L) |
| H929 | Multiple Myeloma | - | 48[1] |
| A375 | Melanoma | BRAF V600E | ~100[6] |
| A-2058 | Melanoma | - | ~200[6] |
| SK-MEL-3 | Melanoma | - | ~250[6] |
| A549 | Lung Adenocarcinoma | KRAS G12S | ~1000[4][13] |
| PC-3 | Prostate Cancer | PTEN null | Sensitive[1] |
| COLO-205 | Colorectal Cancer | Rapamycin-resistant | Sensitive[1] |
Note: IC50 values can vary depending on the assay conditions and cell line passage number.
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
This protocol describes a method for generating a cancer cell line with acquired resistance to this compound through continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
Cell culture flasks, plates, and other consumables
-
MTT or CCK-8 cell viability assay kit
Procedure:
-
Determine the initial IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line.
-
Initial Treatment: Culture the parental cells in their complete medium containing this compound at a concentration equal to the IC50.
-
Monitoring and Passaging: Monitor the cells for growth. Initially, a significant amount of cell death is expected. When the surviving cells reach 70-80% confluency, passage them into a new flask with fresh medium containing the same concentration of this compound.
-
Dose Escalation: Once the cells are growing steadily at the initial concentration, double the concentration of this compound in the culture medium.
-
Repeat and Adapt: Repeat the process of monitoring, passaging, and dose escalation. The cells may require several weeks to adapt to each new concentration.
-
Characterization of Resistant Cells: After several months of continuous culture and dose escalation (e.g., when cells are tolerant to a concentration at least 5-10 times the initial IC50), confirm the resistance by performing a cell viability assay and calculating the new IC50.
-
Maintenance: Maintain the resistant cell line in a medium containing a constant concentration of this compound to preserve the resistant phenotype.
Protocol 2: Western Blot Analysis of PI3K/mTOR Pathway Activation
This protocol details the procedure for assessing the phosphorylation status of key proteins in the PI3K/mTOR pathway in response to this compound treatment.
Materials:
-
Parental and this compound resistant cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-p-S6 (Ser240/244), anti-S6, anti-p-ERK1/2, anti-ERK1/2, anti-Bcl-2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Treatment: Seed both parental and resistant cells and treat them with various concentrations of this compound for a specified time (e.g., 3-6 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., at a 1:1000 dilution) overnight at 4°C.[8]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody (e.g., at a 1:2000 to 1:10000 dilution) for 1 hour at room temperature.[8][10]
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) and to the total protein levels for phosphoproteins.
Protocol 3: Assessing Synergy of this compound and Venetoclax Combination
This protocol describes how to evaluate the synergistic anti-cancer effects of combining this compound with the Bcl-2 inhibitor, venetoclax.
Materials:
-
This compound resistant cancer cell line
-
This compound
-
Venetoclax
-
96-well plates
-
Cell viability assay kit (e.g., CellTiter-Glo®)
-
Synergy analysis software (e.g., CompuSyn)
Procedure:
-
Cell Seeding: Seed the resistant cells in a 96-well plate at an appropriate density.
-
Drug Preparation: Prepare serial dilutions of this compound and venetoclax. For the combination treatment, prepare mixtures of the two drugs at a constant molar ratio.
-
Treatment: Treat the cells with single agents and the drug combination at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours.
-
Cell Viability Measurement: Measure cell viability using a suitable assay, such as CellTiter-Glo®, which measures ATP levels.
-
Data Analysis:
Visualizations
Signaling Pathways
Caption: Resistance mechanisms to this compound.
Experimental Workflows
Caption: Workflow for assessing drug synergy.
Caption: Workflow for generating resistant cell lines.
References
- 1. VS-5584, a Novel and Highly Selective PI3K/mTOR Kinase Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VS-5584, a novel and highly selective PI3K/mTOR kinase inhibitor for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VS-5584, a Novel PI3K-mTOR Dual Inhibitor, Inhibits Melanoma Cell Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubcompare.ai [pubcompare.ai]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Desmethyl-VS-5584 degradation and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and potential degradation of Desmethyl-VS-5584. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A: this compound is a dimethyl analog of VS-5584, a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1] It functions as an ATP-competitive inhibitor of all Class I PI3K isoforms and mTOR kinase, thereby blocking the PI3K/Akt/mTOR signaling pathway.[2][3] This pathway is critical for regulating cell growth, proliferation, survival, and metabolism.[4][5] Its dysregulation is frequently observed in cancer, making it a key therapeutic target.[4][5]
Q2: What are the recommended storage conditions for this compound?
A: Proper storage is crucial to maintain the integrity and activity of this compound. Recommendations for both the solid compound and solutions are summarized below.
Q3: How should I prepare stock solutions of this compound?
A: It is recommended to prepare and use solutions on the same day.[6] However, if stock solutions are necessary, they should be prepared as aliquots in tightly sealed vials to minimize freeze-thaw cycles.[6] Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[6] For dissolving the compound, especially at higher concentrations, warming the tube at 37°C for 10 minutes and/or using an ultrasonic bath may be beneficial.
Q4: What are the potential degradation pathways for this compound?
A: Specific degradation products of this compound are not extensively documented in publicly available literature. However, as a purine analog, it may be susceptible to degradation under certain stress conditions such as acidic or alkaline hydrolysis, oxidation, and photolysis.[6][7] Forced degradation studies are the standard approach to identify potential degradation pathways and products. These studies involve subjecting the compound to harsh conditions to accelerate its breakdown.
Data Presentation: Storage and Stability
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Reference |
| Solid (Powder) | -20°C | Up to 2 years | [4][6] |
| 4°C (sealed from moisture) | Short-term | [7] | |
| Solution in DMSO | -80°C | Up to 6 months | [6] |
| -20°C | Up to 1 month | [6] | |
| 4°C | Up to 2 weeks | [6] |
Note: Always refer to the manufacturer's specific recommendations provided with your product vial.
Troubleshooting Guides
Issue 1: Inconsistent or lower than expected activity in cell-based assays.
-
Possible Cause 1: Compound Degradation.
-
Troubleshooting Step: Ensure that the compound has been stored correctly as a solid and that stock solutions are fresh or have been stored appropriately at -80°C for no longer than 6 months.[6] Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a new stock solution for your experiment.
-
-
Possible Cause 2: Incorrect Concentration.
-
Troubleshooting Step: Verify the calculations for your dilutions. If possible, confirm the concentration of your stock solution using a spectrophotometer, if the molar extinction coefficient is known.
-
-
Possible Cause 3: Cell Line Sensitivity.
-
Troubleshooting Step: The sensitivity to PI3K/mTOR inhibitors can vary between cell lines. Perform a dose-response experiment to determine the IC50 of this compound in your specific cell line.
-
Issue 2: Appearance of unexpected peaks in HPLC analysis of the compound.
-
Possible Cause 1: Degradation of the compound.
-
Troubleshooting Step: This may indicate that the compound has started to degrade. Review the storage and handling procedures. If degradation is suspected, a forced degradation study can be performed to identify potential degradation products and develop a stability-indicating HPLC method.
-
-
Possible Cause 2: Contamination.
-
Troubleshooting Step: Ensure that all solvents and materials used for sample preparation and HPLC analysis are of high purity and are not contaminated. Analyze a blank (solvent only) to rule out contamination from the system.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
1. Materials:
- This compound
- Hydrochloric acid (HCl), 0.1 N
- Sodium hydroxide (NaOH), 0.1 N
- Hydrogen peroxide (H2O2), 3%
- HPLC-grade water, acetonitrile, and methanol
- Formic acid or other suitable buffer components for the mobile phase
- HPLC system with a UV or PDA detector and a C18 column
2. Procedure:
- Acid Hydrolysis: Dissolve this compound in a solution of 0.1 N HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
- Base Hydrolysis: Dissolve this compound in a solution of 0.1 N NaOH. Incubate at room temperature for a defined period.
- Oxidative Degradation: Dissolve this compound in a 3% H2O2 solution. Keep in the dark at room temperature for a defined period.
- Thermal Degradation: Expose the solid compound to dry heat (e.g., 70°C) for a defined period.
- Photolytic Degradation: Expose a solution of this compound to a light source (e.g., UV lamp) for a defined period.
- Sample Analysis: At the end of the stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method.
3. Data Analysis:
- Compare the chromatograms of the stressed samples to that of an unstressed control.
- Identify and quantify the degradation products.
- Mass spectrometry can be coupled with HPLC (LC-MS) to determine the mass of the degradation products, aiding in their structural elucidation.
Protocol 2: Stability-Indicating HPLC Method
1. Chromatographic Conditions (Example):
- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: Start with a low percentage of B, and gradually increase to elute the compound and any degradation products.
- Flow Rate: 1.0 mL/min
- Detection Wavelength: Monitor at the λmax of this compound and at other wavelengths to detect degradation products with different chromophores.
- Injection Volume: 10 µL
2. Method Validation:
- The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are used to demonstrate the specificity of the method.
Mandatory Visualizations
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Logical workflow for troubleshooting inconsistent results with this compound.
References
- 1. Is There a Role for Dual PI3K/mTOR Inhibitors for Patients Affected with Lymphoma? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. mdpi.com [mdpi.com]
- 5. Challenges in the clinical development of PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. lubrizolcdmo.com [lubrizolcdmo.com]
Cell line-specific responses to Desmethyl-VS-5584
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the dual PI3K/mTOR inhibitor, Desmethyl-VS-5584.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
| Issue | Potential Cause | Suggested Solution |
| High variability in IC50 values between experiments. | 1. Inconsistent cell seeding density. 2. Variation in drug incubation time. 3. Cell line heterogeneity or passage number. 4. Inaccurate drug concentration due to improper storage or dilution. | 1. Ensure a homogenous single-cell suspension and consistent seeding density across all wells and plates. 2. Strictly adhere to the planned incubation period for all experimental replicates. 3. Use cells within a consistent and low passage number range. Consider cell line authentication. 4. Aliquot the stock solution and store it at -80°C for up to two years or -20°C for one year to avoid repeated freeze-thaw cycles.[1] Prepare fresh dilutions for each experiment. |
| Higher than expected cell toxicity in control (untreated) cells. | 1. Contamination of cell culture (e.g., mycoplasma, bacteria, fungi). 2. Poor cell health prior to the experiment. 3. Issues with culture media or supplements. | 1. Regularly test cell lines for mycoplasma contamination. Visually inspect cultures for signs of bacterial or fungal contamination. 2. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. 3. Use fresh, high-quality media and supplements. |
| No significant inhibition of cell proliferation at expected concentrations. | 1. The cell line may be resistant to PI3K/mTOR inhibition. 2. Insufficient drug concentration or incubation time. 3. Inactivation of the compound. | 1. Verify the activation status of the PI3K/mTOR pathway in your cell line via Western blot for markers like p-Akt and p-S6. Some cell lines may have alternative survival pathways. 2. Perform a dose-response experiment with a wider range of concentrations and consider extending the incubation time. 3. Ensure proper storage and handling of the compound. Prepare fresh dilutions from a properly stored stock solution for each experiment. |
| Difficulty in interpreting Western blot results for pathway analysis. | 1. Poor quality of antibodies. 2. Suboptimal protein extraction or quantification. 3. Incorrect timing of cell lysis after treatment. | 1. Use validated antibodies specific for both the phosphorylated and total forms of your target proteins (e.g., Akt, mTOR, S6). 2. Ensure complete cell lysis and perform accurate protein quantification to load equal amounts of protein in each lane. 3. The inhibition of PI3K/mTOR signaling can be rapid. A time-course experiment (e.g., 1, 3, 6, 24 hours) may be necessary to determine the optimal time point for observing maximal inhibition of downstream targets.[2][3] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a dimethyl analog of VS-5584, which is a potent and selective dual inhibitor of the PI3K/mTOR signaling pathway.[4][5][6][7] It acts as an ATP-competitive inhibitor, targeting all Class I PI3K isoforms (α, β, δ, γ) and mTOR kinase (mTORC1 and mTORC2).[1][8][9] By inhibiting both PI3K and mTOR, it effectively blocks the phosphorylation of downstream substrates involved in cell growth, proliferation, and survival.[2][8]
Q2: How should I prepare and store this compound?
A2: For stock solutions, it is recommended to store aliquots at -80°C for up to two years or -20°C for one year.[1] Avoid repeated freeze-thaw cycles. For experiments, prepare fresh dilutions from the stock solution in your cell culture medium.
Q3: Which cell lines are most sensitive to this compound?
A3: Cell lines with dysregulation of the PI3K/mTOR pathway are generally more sensitive.[2][8] Specifically, cancer cell lines harboring mutations in the PIK3CA gene have shown increased sensitivity to the parent compound, VS-5584.[2][8] A broad range of cancer cell lines, including those from multiple myeloma, breast cancer, and melanoma, have demonstrated sensitivity.[2][10] For example, the multiple myeloma cell line H929 has shown high sensitivity.[2]
Q4: What are the expected effects of this compound on downstream signaling?
A4: Treatment with this compound is expected to robustly inhibit the phosphorylation of substrates downstream of both PI3K and mTORC1/2.[2][8] This includes a reduction in the phosphorylation of Akt (at Ser473, a target of mTORC2) and S6 ribosomal protein (a downstream target of mTORC1).[2][3]
Q5: Can this compound be used in combination with other therapies?
A5: Yes, studies with the parent compound VS-5584 have shown synergistic effects when combined with other agents. For example, it has demonstrated synergy with an EGF receptor inhibitor in a gastric tumor model.[2][8] Additionally, combining VS-5584 with chemotherapy has been suggested as a strategy to delay tumor regrowth.[11]
Quantitative Data
IC50 Values for VS-5584 in Various Cancer Cell Lines
This compound is an analog of VS-5584. The following table summarizes the IC50 values for VS-5584 against various PI3K isoforms, mTOR, and in a selection of cancer cell lines. This data can provide a reference for expected potency.
| Target | IC50 (nM) |
| PI3Kα | 16[1][8] |
| PI3Kβ | 68[1][8] |
| PI3Kγ | 25[1][8] |
| PI3Kδ | 42[1][8] |
| mTOR | 37[1][8] |
| Cell Line | Cancer Type | IC50 (nM) |
| H929 | Multiple Myeloma | 48[2] |
| A375 | Melanoma | Potent Inhibition (Specific IC50 not provided)[10] |
| A-2058 | Melanoma | Potent Inhibition (Specific IC50 not provided)[10] |
| SK-MEL-3 | Melanoma | Potent Inhibition (Specific IC50 not provided)[10] |
| PC3 | Prostate Cancer | Efficacious in xenograft models[2] |
| COLO-205 | Colorectal Cancer | Efficacious in xenograft models[2] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol outlines the steps to determine the effect of this compound on the viability of adherent cancer cell lines.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Prepare a single-cell suspension in a complete culture medium.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in a complete culture medium at 2x the final desired concentrations.
-
Remove the old medium from the 96-well plate and add 100 µL of the appropriate drug dilution to each well. Include wells with vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from a blank well (medium and DMSO only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
-
Western Blot Analysis of PI3K/mTOR Pathway Inhibition
This protocol describes how to assess the inhibition of key signaling proteins downstream of PI3K and mTOR.
-
Cell Culture and Treatment:
-
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein samples to the same concentration with lysis buffer and sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-Akt (Ser473), total Akt, p-S6, total S6, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
-
Visualizations
Caption: PI3K/mTOR pathway with this compound inhibition points.
Caption: Workflow for evaluating this compound efficacy.
Caption: Decision tree for troubleshooting experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. VS-5584, a Novel and Highly Selective PI3K/mTOR Kinase Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. This compound | 1246535-95-4 | PARP | MOLNOVA [molnova.com]
- 8. VS-5584, a novel and highly selective PI3K/mTOR kinase inhibitor for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. journals.plos.org [journals.plos.org]
- 11. PI3K/mTOR dual inhibitor VS-5584 preferentially targets cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Potency Analysis: Desmethyl-VS-5584 vs. VS-5584
A Head-to-Head Examination of Two PI3K/mTOR Dual Inhibitors for Researchers and Drug Development Professionals
This guide provides a comparative overview of Desmethyl-VS-5584 and its parent compound, VS-5584, both potent dual inhibitors of the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a concise summary of available data to inform research and development decisions.
Introduction
VS-5584 is a novel and highly selective dual inhibitor of PI3K and mTOR kinases, demonstrating potent activity against all class I PI3K isoforms and mTOR.[1][2] Its analogue, this compound, is described as a dimethyl or demethyl analogue and is also recognized as a PI3K/mTOR kinase inhibitor.[3][4][5] Both compounds are of significant interest in oncology research due to the critical role of the PI3K/mTOR pathway in cell growth, proliferation, and survival.
Quantitative Potency Comparison
| Target | VS-5584 IC50 (nM) | This compound IC50 (nM) |
| PI3Kα | 16[1][6] | Data not available |
| PI3Kβ | 68[1][6] | Data not available |
| PI3Kγ | 25[1][6] | Data not available |
| PI3Kδ | 42[1][6] | Data not available |
| mTOR | 37[1][6] | Data not available |
Experimental Protocols
The following is a representative experimental protocol for determining the in vitro kinase activity of compounds like VS-5584, based on methodologies commonly employed in the field.
In Vitro PI3K/mTOR Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified PI3K isoforms and mTOR kinase.
Materials:
-
Purified recombinant human PI3Kα, PI3Kβ, PI3Kγ, PI3Kδ, and mTOR enzymes.
-
Substrate: Phosphatidylinositol (PI) or Phosphatidylinositol-4,5-bisphosphate (PIP2) for PI3K assays; inactive kinase as a substrate for mTOR assays.
-
[γ-³²P]ATP or unlabeled ATP.
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% CHAPS, 2 mM DTT).
-
Test compounds (VS-5584, this compound) dissolved in DMSO.
-
96-well or 384-well assay plates.
-
Phosphocellulose or filter-based capture system for radioactivity detection, or a luminescence-based ATP detection kit (e.g., ADP-Glo).
-
Liquid scintillation counter or luminescence plate reader.
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO.
-
Reaction Setup: The kinase reaction is assembled in the assay plate containing the kinase reaction buffer, the respective kinase, and the substrate.
-
Inhibitor Addition: The diluted test compounds are added to the reaction mixture and incubated for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP (spiked with [γ-³²P]ATP for radiometric assays).
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., EDTA for enzymatic assays, or by spotting onto a filter for radiometric assays).
-
Signal Detection:
-
Radiometric Assay: The amount of ³²P incorporated into the substrate is quantified using a liquid scintillation counter.
-
Luminescence Assay: The amount of ADP produced (correlating with kinase activity) is measured using a luminescence plate reader.
-
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using appropriate software.
Signaling Pathway
The PI3K/mTOR signaling pathway is a central regulator of cell growth, survival, and metabolism. VS-5584 and this compound exert their effects by inhibiting key kinases within this pathway.
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by VS-5584 and this compound.
Conclusion
VS-5584 is a well-characterized potent dual inhibitor of PI3K and mTOR with low nanomolar efficacy against all class I PI3K isoforms and mTOR. While this compound is identified as a structural analogue and a PI3K/mTOR inhibitor, the absence of publicly available quantitative potency data, such as IC50 values, currently precludes a direct and objective comparison of its potency with that of VS-5584. Further studies are required to fully elucidate the inhibitory profile of this compound and to understand the structure-activity relationship between these two compounds. For researchers considering the use of these inhibitors, the choice will depend on the specific research question and the availability of more comprehensive data for this compound.
References
- 1. VS-5584, a Novel and Highly Selective PI3K/mTOR Kinase Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VS-5584, a novel and highly selective PI3K/mTOR kinase inhibitor for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. This compound | 1246535-95-4 | PARP | MOLNOVA [molnova.com]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Guide: Efficacy of Desmethyl-VS-5584 versus Rapamycin Analogs in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel dual PI3K/mTOR inhibitor, Desmethyl-VS-5584, and the established class of mTORC1 inhibitors, rapamycin analogs (rapalogs). The following sections will delve into their distinct mechanisms of action, present comparative preclinical data, and outline the experimental protocols used to generate this evidence.
Introduction: Targeting the PI3K/mTOR Pathway
The phosphatidylinositol-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Its dysregulation is a frequent event in a wide range of cancers, making it a prime target for therapeutic intervention.[2][3] Rapamycin and its analogs were the first generation of mTOR inhibitors to be developed.[4] However, their efficacy can be limited by a feedback activation of PI3K signaling.[5] This has led to the development of second-generation mTOR inhibitors, including dual PI3K/mTOR kinase inhibitors like this compound, which aim to overcome this resistance mechanism.[2][6]
Mechanism of Action: A Tale of Two Inhibition Strategies
The fundamental difference between this compound and rapamycin analogs lies in their mode of inhibiting the mTOR pathway.
Rapamycin Analogs (e.g., Everolimus, Temsirolimus): Allosteric mTORC1 Inhibition
Rapamycin and its analogs (rapalogs) are allosteric inhibitors of mTOR complex 1 (mTORC1).[7] They first bind to the intracellular protein FKBP12, and this complex then interacts with the FKBP12-Rapamycin Binding (FRB) domain of mTOR, preventing the phosphorylation of downstream mTORC1 substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[8] This leads to a reduction in protein synthesis and cell proliferation.[1] However, rapalogs do not directly inhibit mTOR complex 2 (mTORC2), and by inhibiting a negative feedback loop from S6K to PI3K, they can paradoxically lead to the activation of Akt, a key survival kinase, which can confer resistance.[5][9]
This compound: ATP-Competitive Dual PI3K/mTOR Inhibition
This compound is a dimethyl analog of VS-5584, a potent and selective dual inhibitor of both PI3K and mTOR kinases.[10][11] Unlike rapalogs, it acts as an ATP-competitive inhibitor, binding to the kinase domain of both mTOR and all class I PI3K isoforms.[2] This dual inhibition blocks the activity of both mTORC1 and mTORC2, thereby preventing the phosphorylation of Akt at Ser473 (a direct mTORC2 substrate) and more completely shutting down the entire PI3K/mTOR signaling cascade.[2] This mechanism is designed to overcome the Akt-mediated resistance observed with rapamycin analogs.[2]
Signaling Pathway Diagrams
Comparative Efficacy Data
Disclaimer: The following data for this compound is based on studies conducted with its parent compound, VS-5584. This compound is described as a dimethyl analog of VS-5584 and a potent, selective dual PI3K/mTOR inhibitor.[10][11]
In Vitro Kinase Inhibition
VS-5584 demonstrates potent and equivalent inhibition of all class I PI3K isoforms and mTOR.
| Target | IC50 (nM) |
| PI3Kα | 16[2][4] |
| PI3Kβ | 68[2][4] |
| PI3Kγ | 25[2][4] |
| PI3Kδ | 42[2][4] |
| mTOR | 37[2][4] |
In Vitro Antiproliferative Activity
VS-5584 shows high antiproliferative activity across a broad range of cancer cell lines, including those resistant to rapamycin analogs.[4] For example, in a panel of 51 cancer cell lines, VS-5584 was potent against many rapamycin-resistant lines.[4] In melanoma cell lines (A375, A-2058, and SK-MEL-3), VS-5584 potently inhibited survival and proliferation.[12]
In Vivo Xenograft Studies
Comparative studies in mouse xenograft models highlight the differential efficacy between VS-5584 and the rapamycin analog everolimus.
Rapamycin-Sensitive Model (PC3 Human Prostate Cancer)
In a PTEN-null, rapamycin-sensitive PC3 xenograft model, both VS-5584 and everolimus showed significant tumor growth inhibition (TGI).
| Treatment | Dose | Tumor Growth Inhibition (TGI) |
| VS-5584 | 11 mg/kg | 79%[4] |
| VS-5584 | 25 mg/kg | 113%[4] |
| Everolimus | 5 mg/kg | 133%[4] |
Rapamycin-Resistant Model (COLO-205 Human Colorectal Cancer)
In a rapamycin-resistant COLO-205 xenograft model, VS-5584 demonstrated significant, dose-dependent efficacy, while everolimus did not produce a statistically significant effect.
| Treatment | Dose | Tumor Growth Inhibition (TGI) |
| VS-5584 | 11 mg/kg | 45%[4] |
| VS-5584 | 25 mg/kg | 85%[4] |
| VS-5584 | 35 mg/kg | 86%[4] |
| Everolimus | 5 mg/kg | 29% (not statistically significant)[4] |
Melanoma Xenograft Model (A375)
Oral administration of VS-5584 at 25 mg/kg suppressed A375 melanoma xenograft growth in nude mice.[2]
Experimental Protocols
The following are outlines of standard protocols used in the preclinical evaluation of PI3K/mTOR inhibitors.
Western Blotting for Phosphoprotein Analysis
This technique is used to assess the inhibition of signaling pathways by measuring the phosphorylation status of key proteins.
-
Cell Lysis: Cancer cells are treated with the inhibitor for a specified time. After treatment, cells are washed with PBS and lysed using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard assay like the BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., phospho-Akt (Ser473), phospho-S6 (Ser240/244)). Following washes, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Viability/Proliferation Assays
These assays are used to determine the effect of the compounds on cell survival and growth.
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of the test compound (e.g., this compound or a rapamycin analog) for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Cell viability is measured using a reagent such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or a luminescence-based assay like CellTiter-Glo.
-
Data Analysis: The results are used to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for each compound.
In Vivo Xenograft Tumor Model
This model is used to evaluate the antitumor efficacy of the compounds in a living organism.
-
Cell Implantation: Human cancer cells are injected subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into groups and treated with the vehicle control, this compound, or a rapamycin analog at specified doses and schedules (e.g., daily oral gavage).
-
Monitoring: Tumor size and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (length x width²)/2.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and can be processed for pharmacodynamic analysis (e.g., Western blotting to assess target inhibition in the tumor tissue).
Conclusion
This compound and rapamycin analogs represent two distinct strategies for targeting the mTOR pathway. Rapamycin analogs offer selective mTORC1 inhibition, but their efficacy can be compromised by the feedback activation of Akt. This compound, as a dual PI3K/mTOR inhibitor, provides a more comprehensive blockade of the pathway by inhibiting both mTORC1 and mTORC2, as well as all PI3K class I isoforms. Preclinical data from its parent compound, VS-5584, suggests that this dual inhibition translates to potent antitumor activity, particularly in models resistant to rapamycin analogs. This guide provides a foundational understanding for researchers designing and interpreting studies involving these two classes of inhibitors.
References
- 1. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 2. VS-5584, a novel and highly selective PI3K/mTOR kinase inhibitor for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 4. VS-5584, a Novel and Highly Selective PI3K/mTOR Kinase Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapamycin and mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Next Generation Strategies for Geroprotection via mTORC1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mTORC1 - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound - Immunomart [immunomart.com]
- 12. VS-5584, a Novel PI3K-mTOR Dual Inhibitor, Inhibits Melanoma Cell Growth In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of Desmethyl-VS-5584 and Dactolisib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profiles of two prominent dual PI3K/mTOR inhibitors: Desmethyl-VS-5584 and dactolisib (BEZ235). The information presented is intended to assist researchers in making informed decisions for their preclinical and clinical studies.
Introduction
The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a key target for therapeutic intervention. This compound and dactolisib are both potent inhibitors of this pathway, but their distinct selectivity profiles can have significant implications for their efficacy and toxicity.
Kinase Selectivity Profile Comparison
The following table summarizes the in vitro inhibitory activities (IC50) of this compound and dactolisib against various Class I PI3K isoforms and mTOR. Lower IC50 values indicate greater potency.
| Target | This compound (IC50, nM) | Dactolisib (IC50, nM) |
| PI3Kα (p110α) | 16[1][2], 2.6-21[3] | 4[4][5] |
| PI3Kβ (p110β) | 68[1][2], 2.6-21[3] | 75[4][5] |
| PI3Kγ (p110γ) | 25[1][2], 2.6-21[3] | 5[4][5] |
| PI3Kδ (p110δ) | 42[1][2], 2.6-21[3] | 7[4][5] |
| mTOR | 37[1][2], 3.4[3] | 6[4], 20.7[4][5] |
| ATR | Not reported | 21[4][6] |
Key Observations:
-
Potency: Both compounds are potent, dual inhibitors of PI3K and mTOR. Dactolisib generally exhibits lower IC50 values for the PI3Kα, γ, and δ isoforms, as well as for mTOR, suggesting higher potency for these specific targets in biochemical assays.
-
Selectivity: this compound is described as a highly selective inhibitor with no significant activity against a panel of 400 other lipid and protein kinases.[1][2] Dactolisib, in addition to its PI3K and mTOR activity, also inhibits Ataxia Telangiectasia and Rad3-related protein (ATR) with an IC50 of 21 nM.[4][6]
-
PI3Kβ Inhibition: Both inhibitors show relatively weaker activity against the PI3Kβ isoform compared to other Class I isoforms.
Signaling Pathway Inhibition
Both this compound and dactolisib function by competitively binding to the ATP-binding site of the PI3K and mTOR kinases, thereby inhibiting their catalytic activity. This dual inhibition leads to the blockade of both the PI3K/AKT and mTORC1/mTORC2 signaling cascades. The downstream effects include the inhibition of cell growth, proliferation, and the induction of apoptosis in cancer cells.
Figure 1: The PI3K/mTOR signaling pathway and points of inhibition.
Experimental Protocols
The following are generalized experimental protocols for assessing the in vitro kinase inhibitory activity of compounds like this compound and dactolisib, based on commonly cited methodologies.
In Vitro Kinase Inhibition Assay (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Recombinant human kinases (e.g., PI3K isoforms, mTOR)
-
Kinase-specific substrate (e.g., l-α-phosphatidylinositol for PI3K)
-
ATP
-
Kinase assay buffer
-
Test compounds (this compound, dactolisib) dissolved in DMSO
-
Detection reagent (e.g., Kinase-Glo®, ADP-Glo™)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate, and assay buffer.
-
Add the diluted test compounds to the wells. Include a DMSO-only control (no inhibition) and a no-enzyme control (background).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60-120 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ATP remaining or ADP produced, which is inversely proportional to kinase activity.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Cellular Assays for Pathway Inhibition
Objective: To assess the effect of the inhibitors on the phosphorylation of downstream targets in the PI3K/mTOR pathway within a cellular context.
Materials:
-
Cancer cell lines (e.g., PC3, U87MG)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer
-
Antibodies against total and phosphorylated forms of key signaling proteins (e.g., Akt, S6 ribosomal protein, 4E-BP1)
-
Western blotting or ELISA reagents and equipment
Procedure:
-
Plate cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 2-24 hours).
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
Analyze the phosphorylation status of target proteins using Western blotting or ELISA with phospho-specific antibodies.
-
Quantify the band intensities (for Western blot) or signal (for ELISA) to determine the extent of pathway inhibition.
Summary
This compound and dactolisib are both potent dual inhibitors of the PI3K/mTOR pathway. While dactolisib shows slightly greater potency against several PI3K isoforms and mTOR in biochemical assays, this compound is noted for its high selectivity across a broader kinase panel. The choice between these inhibitors may depend on the specific research question, the genetic background of the cancer model being studied, and the desired level of off-target effects. The provided experimental protocols offer a foundation for researchers to further characterize and compare these and other kinase inhibitors in their own laboratories.
References
- 1. VS-5584, a Novel and Highly Selective PI3K/mTOR Kinase Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VS-5584, a novel and highly selective PI3K/mTOR kinase inhibitor for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. dactolisib | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
Validating the Dual PI3K/mTOR Inhibitory Activity of Desmethyl-VS-5584: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Desmethyl-VS-5584's performance against other well-characterized dual phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors. The information presented herein is supported by experimental data from publicly available research to assist in the validation of its dual inhibitory activity.
This compound is a dimethyl analog of VS-5584 (also known as SB2343), a potent and selective dual inhibitor of mTOR and all four class I PI3K isoforms.[1] VS-5584 has demonstrated robust modulation of the PI3K/mTOR signaling pathway, which is frequently dysregulated in various cancers.[2][3] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[4]
Comparative Analysis of Dual PI3K/mTOR Inhibitors
To objectively evaluate the inhibitory potential of this compound, its activity is compared with its parent compound, VS-5584, and other prominent dual PI3K/mTOR inhibitors: Dactolisib (BEZ235), Voxtalisib (XL765), and Omipalisib (GSK2126458).
In Vitro Kinase Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values, demonstrating the potency of each compound against the respective kinase isoforms.
| Compound | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) | mTOR (IC50, nM) |
| VS-5584 | 16[2][3][5] | 68[2][3][5] | 25[2][3][5] | 42[2][3][5] | 37[2][3][5] |
| Dactolisib (BEZ235) | 4[6] | 75[6] | 5[6] | 7[6] | 20.7[6] |
| Voxtalisib (XL765) | 39[7][8] | 113[7][8] | 9[7][8] | 43[7][8] | 157[7][8] |
| Omipalisib (GSK2126458) | 0.019 (Ki, nM)[9] | 0.13 (Ki, nM)[9] | 0.06 (Ki, nM)[9] | 0.024 (Ki, nM)[9] | 0.18 (mTORC1 Ki, nM), 0.3 (mTORC2 Ki, nM)[9] |
Note: Data for this compound is extrapolated from its parent compound, VS-5584. Ki values for Omipalisib represent the inhibition constant, which is another measure of potency.
Cellular Anti-Proliferative Activity
The effectiveness of these inhibitors in halting the proliferation of cancer cell lines is a crucial indicator of their therapeutic potential.
| Compound | Cell Line | Assay Type | IC50 / GI50 |
| VS-5584 | PC3 (Prostate) | MTT Assay | Not explicitly stated, but significant tumor growth inhibition observed in vivo[5][10] |
| VS-5584 | A375, A-2058, SK-MEL-3 (Melanoma) | MTT Assay | Dose-dependent inhibition of survival[11] |
| Dactolisib (BEZ235) | PC3M, U87MG (Prostate, Glioblastoma) | Cell Proliferation Assay | ~10-12 nM (GI50)[12] |
| Voxtalisib (XL765) | Various Pancreatic Ductal Adenocarcinoma (PDA) cell lines | Cell Viability Assay | Dose-dependent decrease in cell viability[8] |
| Omipalisib (GSK2126458) | T47D, BT474 (Breast) | Cell Proliferation Assay | 3 nM and 2.4 nM respectively[13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of this compound's activity.
In Vitro Kinase Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified PI3K and mTOR kinases.
Objective: To determine the IC50 value of the test compound against each PI3K isoform and mTOR.
Materials:
-
Purified recombinant human PI3Kα, PI3Kβ, PI3Kγ, PI3Kδ, and mTOR kinases.
-
Kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT).[14]
-
Substrate (e.g., phosphatidylinositol-4,5-bisphosphate (PIP2) for PI3K).[4]
-
ATP.
-
Test compound (this compound) at various concentrations.
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit).
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 384-well plate, add the kinase, substrate, and test compound to the kinase buffer.[12]
-
Initiate the kinase reaction by adding ATP.[12]
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).[4]
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration to determine the IC50 value.
Cellular Phosphorylation Assay (Western Blot)
This assay assesses the ability of the inhibitor to block the PI3K/mTOR signaling pathway within a cellular context by measuring the phosphorylation of downstream targets.
Objective: To evaluate the inhibition of Akt (a downstream effector of PI3K) and S6K (a downstream effector of mTORC1) phosphorylation.
Materials:
-
Cancer cell line of interest (e.g., PC3, MCF7).
-
Cell culture medium and supplements.
-
Test compound (this compound).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).[15]
-
Primary antibodies against phospho-Akt (Ser473), total Akt, phospho-S6K (Thr389), and total S6K.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat the cells with varying concentrations of the test compound for a specified duration (e.g., 3 hours).[2]
-
Lyse the cells and determine the protein concentration of the lysates.[4]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[15]
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.[15]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.[15]
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein.
Anti-Proliferative Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Objective: To determine the effect of the test compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest.
-
96-well plates.
-
Test compound (this compound).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO).[16]
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.[16]
-
After cell attachment, treat the cells with a range of concentrations of the test compound.
-
Incubate for a specified period (e.g., 72 hours).[16]
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.[16]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and plot against the compound concentration to determine the IC50 value.
Visualizing the PI3K/mTOR Signaling Pathway and Experimental Workflow
To further aid in the understanding of the mechanism of action and experimental design, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. VS-5584, a Novel and Highly Selective PI3K/mTOR Kinase Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VS-5584, a novel and highly selective PI3K/mTOR kinase inhibitor for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. VS-5584, a Novel PI3K-mTOR Dual Inhibitor, Inhibits Melanoma Cell Growth In Vitro and In Vivo | PLOS One [journals.plos.org]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. protocols.io [protocols.io]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to the In Vivo Efficacy of VS-5584 and Its Analog, Desmethyl-VS-5584
A comparative analysis of the in vivo efficacy of the dual PI3K/mTOR inhibitor VS-5584 and its dimethyl analog, Desmethyl-VS-5584, is currently hampered by a lack of publicly available preclinical data for this compound. While VS-5584 has been characterized in multiple in vivo studies, demonstrating its potent anti-tumor activity across a range of cancer models, research detailing the in vivo performance of this compound is not available in the public domain.
This guide, therefore, provides a comprehensive overview of the in vivo efficacy of VS-5584, which may serve as a valuable reference for researchers interested in this class of compounds and for any future studies involving this compound.
VS-5584: A Potent Dual PI3K/mTOR Inhibitor
VS-5584 is a highly selective inhibitor of both phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) kinases.[1][2] Dysregulation of the PI3K/AKT/mTOR signaling pathway is a frequent event in human cancers, making it a key target for therapeutic intervention.[1][2] VS-5584 has demonstrated significant tumor growth inhibition in various preclinical xenograft models and is effective against both rapamycin-sensitive and -resistant tumors.[2]
In Vivo Efficacy of VS-5584 in Xenograft Models
The in vivo anti-tumor activity of VS-5584 has been evaluated in several human cancer xenograft models. The following table summarizes key findings from these studies.
| Cancer Model | Xenograft | Dose and Administration | Tumor Growth Inhibition (TGI) | Reference |
| Prostate Cancer | PC3 (PTEN-null) | 11 mg/kg, oral, daily | 79% | [2] |
| Prostate Cancer | PC3 (PTEN-null) | 25 mg/kg, oral, daily | 113% | [2] |
| Colorectal Cancer | COLO-205 (rapamycin-resistant) | 11 mg/kg, oral, daily | 45% | [2] |
| Colorectal Cancer | COLO-205 (rapamycin-resistant) | 25 mg/kg, oral, daily | 85% | [2] |
| Colorectal Cancer | COLO-205 (rapamycin-resistant) | 35 mg/kg, oral, daily | 86% | [2] |
| Gastric Cancer | NCI-N87 (HER2 overexpressing) | 25 mg/kg, oral, daily | 121% | [2] |
| Melanoma | A375 | 25 mg/kg, oral, daily | Significant inhibition | [3][4] |
Experimental Protocols
The following sections detail the methodologies employed in the in vivo efficacy studies of VS-5584.
Xenograft Tumor Model Studies
A common experimental workflow for assessing the in vivo efficacy of a compound like VS-5584 in a xenograft model is as follows:
Caption: General workflow for in vivo efficacy studies using xenograft models.
Human cancer cell lines, such as PC3 (prostate), COLO-205 (colorectal), NCI-N87 (gastric), and A375 (melanoma), were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[2][3]
Athymic nude mice or other immunocompromised strains are typically used for xenograft studies to prevent rejection of human tumor cells.[2][3]
Cultured cancer cells were harvested and injected subcutaneously into the flanks of the mice. Tumors were allowed to grow to a palpable size (e.g., 100-200 mm³) before the initiation of treatment.[3]
For in vivo studies, VS-5584 was formulated in a vehicle such as 0.5% methylcellulose and 0.1% Tween-80 in water.[2] The compound was administered orally, typically on a daily schedule.
Tumor volumes were measured regularly using calipers, and tumor growth inhibition was calculated at the end of the study. Body weight was also monitored as an indicator of toxicity.[2]
Pharmacodynamic Analysis
To confirm that VS-5584 inhibits its intended targets in vivo, pharmacodynamic studies are performed.
At the end of the treatment period, or at specific time points after the final dose, tumors are excised. The levels of phosphorylated proteins downstream of PI3K and mTOR, such as pAkt and pS6, are then measured in tumor lysates by Western blotting or other immunoassays.[2] A significant reduction in the levels of these phosphoproteins in the tumors of treated animals compared to controls indicates effective target engagement.[2]
Signaling Pathway
VS-5584 targets the PI3K/mTOR signaling pathway, which is central to cell growth, proliferation, and survival.
Caption: Simplified PI3K/mTOR signaling pathway and the inhibitory action of VS-5584.
Conclusion
VS-5584 has demonstrated compelling in vivo anti-tumor efficacy in a variety of preclinical cancer models. Its ability to potently and dually inhibit PI3K and mTOR translates to significant tumor growth inhibition at well-tolerated doses. While this compound is identified as an analog of VS-5584, the absence of publicly available in vivo efficacy data for this compound prevents a direct comparison. The detailed information provided here for VS-5584 can serve as a benchmark for the future evaluation of this compound and other novel PI3K/mTOR inhibitors. Researchers are encouraged to consult the primary literature for more detailed experimental protocols and data.
References
Unraveling the Nuances: A Comparative Guide to the Differential Effects of Desmethyl-VS-5584 and Other Dual PI3K/mTOR Inhibitors on mTORC1 and mTORC2
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of kinase inhibitors is paramount. This guide provides a comprehensive comparison of Desmethyl-VS-5584, its parent compound VS-5584, and other notable dual phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors. We delve into their differential effects on the two distinct mTOR complexes, mTORC1 and mTORC2, supported by experimental data and detailed protocols to aid in the design and interpretation of future research.
Quantitative Comparison of Inhibitor Activity
To provide a clear and objective comparison, the following table summarizes the inhibitory activities (IC50 or Ki) of VS-5584 and other selected dual PI3K/mTOR inhibitors against PI3K isoforms and the mTOR kinase, including specific data on mTORC1 and mTORC2 where available.
| Inhibitor | PI3Kα (IC50/Ki, nM) | PI3Kβ (IC50/Ki, nM) | PI3Kδ (IC50/Ki, nM) | PI3Kγ (IC50/Ki, nM) | mTOR (IC50/Ki, nM) | mTORC1 (Ki, nM) | mTORC2 (Ki, nM) |
| VS-5584 | 16[4] | 68[4] | 42[4] | 25[4] | 37[4] | - | - |
| Gedatolisib (PF-05212384) | 0.4[6] | 6 | 8 | 5.4[6][7] | 1.6[6][7] | - | - |
| Omipalisib (GSK2126458) | 0.019[8] | 0.13[8] | 0.024[8] | 0.06[8] | - | 0.18[8][9][10] | 0.3[8][9][10][11] |
| Dactolisib (BEZ235) | 4[12] | 75[12] | 7[12] | 5[12] | 20.7[12] | - | - |
Note: Specific IC50/Ki values for this compound against mTORC1 and mTORC2 are not publicly available in the reviewed literature. The activity of VS-5584 against mTOR is a combined value for the kinase and it is known to inhibit both mTORC1 and mTORC2.
Delving into the mTOR Signaling Pathway
The differential inhibition of mTORC1 and mTORC2 has profound implications for cellular processes. The following diagram illustrates the central role of these complexes in the PI3K/Akt/mTOR signaling pathway and highlights the points of inhibition by dual inhibitors.
Experimental Protocols
Accurate assessment of mTORC1 and mTORC2 inhibition is crucial. Below are detailed protocols for key experiments used to determine the differential effects of inhibitors.
In Vitro mTORC1/mTORC2 Kinase Assay
This assay directly measures the enzymatic activity of immunoprecipitated mTORC1 and mTORC2 against their respective substrates.
1. Immunoprecipitation of mTORC1 and mTORC2:
-
Culture cells (e.g., HEK293T) to 80-90% confluency.
-
Lyse cells in CHAPS-based lysis buffer [40 mM HEPES (pH 7.4), 120 mM NaCl, 1 mM EDTA, 10 mM pyrophosphate, 10 mM glycerophosphate, 50 mM NaF, 1.5 mM Na3VO4, 0.3% CHAPS, and protease inhibitors].
-
Incubate cell lysates with anti-Raptor (for mTORC1) or anti-Rictor (for mTORC2) antibodies for 2 hours at 4°C.
-
Add Protein A/G agarose beads and incubate for another 1 hour at 4°C.
-
Wash the immunoprecipitates three times with lysis buffer and once with kinase assay buffer [25 mM HEPES (pH 7.4), 50 mM KCl, 10 mM MgCl2].
2. Kinase Reaction:
-
Resuspend the immunoprecipitated mTORC1 or mTORC2 beads in kinase assay buffer.
-
Add the respective substrate: recombinant, inactive p70S6K1 for mTORC1 or inactive Akt1 for mTORC2.
-
Add the test inhibitor (e.g., this compound) at various concentrations.
-
Initiate the kinase reaction by adding ATP (100-200 µM).
-
Incubate at 30°C for 30 minutes with gentle agitation.
-
Stop the reaction by adding SDS-PAGE loading buffer.
3. Detection:
-
Boil the samples and resolve the proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Perform Western blotting using phospho-specific antibodies: anti-phospho-p70S6K1 (Thr389) for mTORC1 activity and anti-phospho-Akt (Ser473) for mTORC2 activity.
-
Detect signals using an appropriate secondary antibody and chemiluminescence.
Cellular Western Blot Analysis for mTORC1 and mTORC2 Activity
This method assesses the inhibition of mTORC1 and mTORC2 in a cellular context by measuring the phosphorylation of their downstream targets.
1. Cell Treatment:
-
Plate cells (e.g., PC-3, a prostate cancer cell line with a PTEN-null background) and allow them to adhere overnight.
-
Treat cells with various concentrations of the inhibitor (e.g., VS-5584) for a specified time (e.g., 2-4 hours).
2. Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
3. Western Blotting:
-
Denature protein lysates by boiling with SDS-PAGE loading buffer.
-
Load equal amounts of protein per lane and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies against:
-
p-p70S6K1 (Thr389) to measure mTORC1 activity.
-
p-Akt (Ser473) to measure mTORC2 activity.
-
Total p70S6K1 and total Akt as loading controls.
-
β-actin or GAPDH as a general loading control.
-
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental and Logical Workflow Diagrams
To visually guide the experimental process and logical comparisons, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 1246535-95-4 | PARP | MOLNOVA [molnova.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. VS-5584, a Novel PI3K-mTOR Dual Inhibitor, Inhibits Melanoma Cell Growth In Vitro and In Vivo | PLOS One [journals.plos.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Omipalisib (GSK2126458, GSK458) | PI3K inhibitor | CAS 1086062-66-9 | Dual PI3K/mToR Inhibitor | Buy Omipalisib (GSK-2126458, GSK-458) from Supplier InvivoChem [invivochem.com]
- 12. medchemexpress.com [medchemexpress.com]
A Head-to-Head Battle in Cancer Therapy: Desmethyl-VS-5584 vs. Pictilisib
A Comprehensive Comparison of Two Potent PI3K Pathway Inhibitors for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, the Phosphoinositide 3-kinase (PI3K) signaling pathway remains a critical focus due to its frequent dysregulation in a wide array of human cancers. This guide provides a detailed side-by-side analysis of two prominent inhibitors targeting this pathway: Desmethyl-VS-5584, a potent dual PI3K/mTOR inhibitor, and pictilisib (GDC-0941), a pan-class I PI3K inhibitor. This comparison aims to equip researchers, scientists, and drug development professionals with the objective data and experimental context necessary to evaluate these compounds for their specific research needs.
At a Glance: Key Differences and Mechanisms of Action
This compound, an analog of VS-5584, distinguishes itself as a dual inhibitor, targeting both the class I PI3K isoforms and the mammalian target of rapamycin (mTOR) kinase, a crucial downstream effector in the pathway.[1][2][3] This dual-pronged attack aims to overcome potential resistance mechanisms that can arise from targeting PI3K alone. In contrast, pictilisib (GDC-0941) is a potent and selective inhibitor of all four class I PI3K isoforms (p110α, p110β, p110δ, and p110γ) with significantly less activity against mTOR.[4][5][6][7] Its mechanism centers on directly blocking the catalytic activity of PI3K, thereby inhibiting the production of the key second messenger PIP3 and subsequent downstream signaling.[6][8]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and pictilisib, providing a clear comparison of their in vitro potency and cellular effects.
Table 1: In Vitro Kinase Inhibition (IC50 values)
| Target | This compound (as VS-5584) (nM) | Pictilisib (GDC-0941) (nM) |
| PI3Kα | 16[9][10][11] | 3[4][5][7] |
| PI3Kβ | 68[9][10][11] | 33[5][7] |
| PI3Kγ | 25[9][10][11] | 75[5][7] |
| PI3Kδ | 42[9][10][11] | 3[4][5] |
| mTOR | 37[9][10][11] | 580[7][12] |
Table 2: Cellular Activity - Inhibition of Cell Proliferation (IC50/GI50 values)
| Cell Line | Cancer Type | This compound (as VS-5584) (nM) | Pictilisib (GDC-0941) (nM) |
| PC3 | Prostate Cancer | - | 280[4] |
| U87MG | Glioblastoma | - | 950[4] |
| MDA-MB-361 | Breast Cancer | - | 720[4] |
| A2780 | Ovarian Cancer | - | 140[4] |
| HCT116 | Colorectal Cancer | - | 1081 (GI50)[4] |
| DLD1 | Colorectal Cancer | - | 1070 (GI50)[4] |
| HT29 | Colorectal Cancer | - | 157 (GI50)[4] |
| H929 | Multiple Myeloma | 48[9] | - |
Signaling Pathway Visualization
The following diagrams illustrate the targeted signaling pathways and a typical experimental workflow for evaluating these inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. 11C-Labeled Pictilisib (GDC-0941) as a Molecular Tracer Targeting Phosphatidylinositol 3-Kinase (PI3K) for Breast Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. VS-5584, a Novel and Highly Selective PI3K/mTOR Kinase Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of Desmethyl-VS-5584
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. This document provides a comprehensive, step-by-step guide to the proper disposal of Desmethyl-VS-5584, a potent PI3K/mTOR inhibitor. Adherence to these procedures is critical to ensure laboratory safety, environmental protection, and regulatory compliance.
I. Understanding the Compound: Safety and Hazard Profile
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a PI3K/mTOR inhibitor suggests that it should be handled as a potentially hazardous substance. Compounds in this class can be harmful if swallowed and are often very toxic to aquatic life with long-lasting effects.[1] Therefore, all waste containing this compound must be treated as hazardous chemical waste.
Key Safety Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound.
-
Avoid inhalation of dust or aerosols. Handle the compound in a well-ventilated area or a fume hood.
-
Prevent contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Do not eat, drink, or smoke in areas where the compound is handled.
II. Quantitative Data Summary
Due to the limited public data for this compound, the following table includes information for the closely related parent compound, VS-5584, for reference.
| Property | Value (VS-5584) | Data Source |
| Molecular Formula | C₁₇H₂₂N₈O | PubChem |
| Molecular Weight | 354.4 g/mol | PubChem |
Note: This data is for the parent compound VS-5584 and should be used for reference purposes only.
III. Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, sealed, and compatible waste container.
-
Contaminated items such as pipette tips, weigh boats, and gloves should be collected in a designated, puncture-resistant container lined with a chemically resistant bag.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a dedicated, leak-proof, and shatter-resistant waste container.
-
Ensure the container is compatible with the solvents used. For example, use glass containers for most organic solvents, but avoid metal containers for acidic solutions.[2]
-
Never mix incompatible waste streams. For instance, keep halogenated and non-halogenated solvent wastes separate.[3]
-
-
Empty Containers:
2. Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."
-
Indicate the major components and their approximate percentages, including solvents.
-
Keep waste containers securely closed at all times, except when adding waste.[3][4]
-
Store the waste in a designated satellite accumulation area that is at or near the point of generation.[5]
-
Ensure secondary containment is in place to prevent spills from reaching drains.[3]
3. Arranging for Disposal:
-
Dispose of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.
-
Do not dispose of this compound down the sink or in regular trash.[3]
-
Evaporation of chemical waste in a fume hood is not a permissible disposal method.[3][4]
IV. Experimental Workflow and Logical Relationships
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
Caption: Waste Segregation and Disposal Workflow.
Caption: PI3K/mTOR Signaling Pathway Inhibition.
References
Essential Safety and Logistical Information for Handling Desmethyl-VS-5584
Disclaimer: A specific Safety Data Sheet (SDS) for Desmethyl-VS-5584 could not be located in publicly available resources. The following guidance is based on general best practices for handling potent kinase inhibitors and other hazardous research chemicals. It is imperative to obtain the compound-specific SDS from your supplier for complete and accurate safety information. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.
This compound is a potent PI3K/mTOR kinase inhibitor intended for research use only. Due to its potential biological activity, it should be handled with a high degree of caution, assuming it is a hazardous compound.
Data Presentation
For clarity and easy comparison, all quantitative data regarding the storage and stability of this compound are summarized in the table below.
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Stability | Source |
| Powder | -20°C | Up to 24 months | [1] |
| In DMSO | 4°C | Up to 2 weeks | [1] |
| In DMSO | -80°C | Up to 6 months | [1][2][3] |
The following table outlines the recommended Personal Protective Equipment (PPE) for handling this compound, based on general protocols for potent compounds.
Table 2: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications and Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Essential to protect eyes from splashes of solutions or accidental aerosolized powder. |
| Hand Protection | Nitrile gloves | Double gloving is highly recommended, especially when handling the neat compound or concentrated solutions, to provide an extra layer of protection against contamination. Gloves should be changed immediately if they become contaminated. |
| Body Protection | Laboratory coat | A disposable, fluid-resistant lab coat is preferred to prevent contamination of personal clothing. |
| Respiratory Protection | N95 or higher-rated respirator | Recommended when handling the powder outside of a certified chemical fume hood or biological safety cabinet to minimize the risk of inhaling fine particles. |
Experimental Protocols: Safe Handling Procedures
The following step-by-step procedures are designed to minimize exposure and ensure a safe laboratory environment when working with this compound.
Receiving and Inspection
-
Upon receipt of the compound, inspect the external packaging for any signs of damage or leakage.
-
Wear appropriate PPE, including a lab coat, single-use gloves, and safety glasses, during the inspection process.
-
If the integrity of the package is compromised, do not open it. Isolate the package, preferably in a chemical fume hood, and immediately notify your institution's EHS department.
Storage
-
Store the compound in a tightly sealed and clearly labeled container in a designated, secure, and well-ventilated area.
-
For long-term storage of the powder, maintain a temperature of -20°C.[1]
-
The storage location should be clearly marked with a warning sign indicating the presence of a potent or hazardous compound.
Weighing and Aliquoting
Note: All manipulations of the solid compound must be performed in a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to control exposure.
-
Preparation: Before beginning, ensure the work area within the fume hood is clean and uncluttered. Cover the work surface with disposable, absorbent bench paper.
-
PPE: At a minimum, wear a lab coat, double nitrile gloves, and safety glasses. The use of an N95 respirator is strongly recommended to prevent inhalation of any aerosolized powder.
-
Handling:
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture, which could affect the stability of the compound.
-
Carefully open the container and use a dedicated, clean spatula to weigh the desired amount of powder.
-
Handle the powder gently to avoid creating dust. In the event of a spill, decontaminate the area immediately as described in the decontamination section.
-
After weighing, securely close the primary container and return it to the correct storage conditions.
-
Solution Preparation
Note: This procedure should also be conducted within a certified chemical fume hood.
-
Solvent: Utilize a solvent appropriate for your experimental needs, such as DMSO.
-
Procedure:
-
Slowly add the solvent to the vessel containing the pre-weighed this compound powder.
-
Securely cap the vessel and mix gently until the compound is completely dissolved.
-
If preparing a stock solution, it is best practice to aliquot it into smaller, single-use vials. This minimizes the number of freeze-thaw cycles, which can degrade the compound.
-
-
Storage of Solutions: Store stock solutions at -80°C for up to six months or at 4°C for up to two weeks.[1][3]
Operational and Disposal Plans
A comprehensive plan for decontamination and waste disposal is critical for maintaining a safe laboratory.
Decontamination
-
For minor spills of the powder, gently cover the spill with a damp paper towel to prevent the powder from becoming airborne. Then, wipe the area with a suitable decontaminating solution (e.g., a 1% sodium hypochlorite solution), followed by a wipe-down with 70% ethanol.
-
For liquid spills, absorb the liquid with absorbent pads, and then decontaminate the affected surface as described above.
-
All materials used for decontamination, including paper towels and absorbent pads, must be disposed of as hazardous waste.
Waste Disposal
-
Solid Waste:
-
All disposable items that have come into contact with this compound, such as gloves, weighing paper, pipette tips, and vials, must be collected in a dedicated and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Unused solutions and contaminated solvents should be collected in a sealed and clearly labeled hazardous waste container. Do not mix this waste with other chemical waste streams unless this is an approved practice by your EHS department.
-
-
Container Disposal:
-
Empty containers that held the solid compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of in accordance with your institution's guidelines.
-
-
Waste Pickup: Contact your institution's EHS department to schedule the pickup and proper disposal of all generated hazardous waste.
Mandatory Visualization
Safe Handling Workflow for this compound
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
